molecular formula C5H12S B085833 sec-Butyl Methyl sulfide CAS No. 10359-64-5

sec-Butyl Methyl sulfide

Cat. No.: B085833
CAS No.: 10359-64-5
M. Wt: 104.22 g/mol
InChI Key: IJRCRFQMYAJPPO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

sec-Butyl Methyl Sulfide is an organosulfur compound that serves as a valuable reference standard and reactant in various research applications. A key area of its use is in the analysis and formulation of sulfur-based odorants. These compounds, including various alkyl sulfides, are added to odorless natural gas as a safety precaution, and sec-Butyl Methyl Sulfide is studied in this context using advanced analytical techniques like comprehensive two-dimensional gas chromatography (GC×GC) to ensure accurate detection and measurement . Researchers utilize this sulfide to explore the reactivities and mechanisms of organic reactions involving sulfur, contributing to the broader field of synthetic chemistry . As a volatile sulfur compound, it is also of interest in the study of flavor and fragrance components, with occurrence noted in natural sources such as asafoetida . This chemical is intended for research purposes only and is not intended for diagnostic, therapeutic, or personal use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-methylsulfanylbutane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H12S/c1-4-5(2)6-3/h5H,4H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJRCRFQMYAJPPO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)SC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40908490
Record name 2-(Methylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

104.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

10359-64-5
Record name 2-(Methylthio)butane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=10359-64-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Butane, 2-(methylthio)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010359645
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(Methylsulfanyl)butane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40908490
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-methylsulfanylbutane
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Monograph: sec-Butyl Methyl Sulfide (2-(Methylthio)butane)

[1][2]

Executive Summary

sec-Butyl Methyl Sulfide (CAS 10359-64-5) is a volatile organic sulfur compound (VOSC) belonging to the dialkyl sulfide class.[1] Structurally characterized by a sec-butyl group attached to a methylthio moiety, it possesses a chiral center at the C2 position. While less ubiquitous than its unbranched isomer (n-butyl methyl sulfide), it is a high-impact aroma compound identified as a key discriminator in the flavor profile of Cempedak fruit (Artocarpus integer), distinguishing it from the closely related Jackfruit.

This guide details the physicochemical properties, synthesis protocols, analytical characterization, and biological relevance of sec-butyl methyl sulfide for researchers in flavor chemistry, organic synthesis, and pharmaceutical development.

Chemical Identity & Physicochemical Profile[3][4][5][6][7][8][9][10]

PropertyValueNotes
IUPAC Name 2-(Methylthio)butaneAlso: sec-Butyl methyl sulfide
CAS Number 10359-64-5
Molecular Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
Appearance Colorless Liquid
Odor Profile Sulfurous, "smear cheese", alliaceousKey note in Cempedak fruit
Boiling Point 116–117 °C@ 760 mmHg
Density 0.824 g/cm³@ 25 °C
Refractive Index 1.445–1.447(

)
Flash Point ~16 °C (Closed Cup)Highly Flammable
Chirality Yes (C2)Usually supplied as racemate

Synthesis & Production Protocols

Method A: Nucleophilic Substitution (Standard Lab Scale)

This method utilizes a classic

Reagents:

  • 2-Bromobutane (1.0 eq)

  • Sodium Thiomethoxide (NaSMe) (1.1 eq)

  • Solvent: Ethanol (anhydrous) or DMF (for faster rates)

Protocol:

  • Preparation: In a 3-neck round-bottom flask equipped with a reflux condenser and dropping funnel, dissolve Sodium Thiomethoxide (1.1 eq) in anhydrous ethanol (0.5 M concentration).

  • Addition: Cool the solution to 0°C to suppress elimination. Add 2-Bromobutane (1.0 eq) dropwise over 30 minutes.

  • Reaction: Allow the mixture to warm to room temperature, then reflux gently for 2–4 hours. Monitor consumption of bromide via GC-FID.

  • Workup: Quench with water. Extract the organic layer with diethyl ether (

    
    ).
    
  • Purification: Wash combined organics with brine, dry over MgSO₄, and concentrate.

  • Distillation: Fractionally distill at atmospheric pressure. Collect the fraction boiling at 116–117°C.

Method B: Chiral Synthesis (Enantioselective)

For flavor threshold studies, enantiopure forms are required. This route proceeds via the activation of chiral alcohols.

Pathway: (S)-2-Butanol


Synthesiscluster_legendStereochemistry LogicStart(S)-2-Butanol(Chiral Precursor)Step1Tosylation(TsCl, Pyridine)Start->Step1Inter(S)-2-Butyl Tosylate(Activated Electrophile)Step1->InterStep2Nucleophilic Substitution(NaSMe, DMF, 0°C)Inter->Step2Product(R)-sec-Butyl Methyl Sulfide(Inverted Center)Step2->ProductNoteS_N2 reaction causesWalden Inversion

Figure 1: Stereospecific synthesis pathway converting (S)-2-butanol to (R)-sec-butyl methyl sulfide via tosylate displacement.

Analytical Characterization

Mass Spectrometry (GC-MS)

The electron ionization (EI) mass spectrum is distinct for thioethers.

  • Molecular Ion (

    
    ):  m/z 104 (Visible, medium intensity).
    
  • Base Peak: m/z 75 (

    
    ). The loss of the ethyl group from the secondary carbon is the dominant fragmentation pathway, forming a stabilized sulfonium ion (
    
    
    ).
  • Minor Peaks: m/z 61 (

    
    ), m/z 47 (
    
    
    ).
Nuclear Magnetic Resonance (NMR)

¹H NMR (400 MHz, CDCl₃):

  • 
     0.96 (t, 3H, 
    
    
    Hz, H-4 ): Terminal methyl of the ethyl group.
  • 
     1.25 (d, 3H, 
    
    
    Hz, H-1 ): Methyl doublet attached to the chiral center.
  • 
     1.50–1.70 (m, 2H, H-3 ): Diastereotopic methylene protons.
    
  • 
     2.08 (s, 3H, S-Me ): Characteristic singlet for methylthio group.
    
  • 
     2.65 (m, 1H, H-2 ): Methine proton adjacent to sulfur.
    

Biological & Organoleptic Context

Flavor Chemistry

In the context of Artocarpus fruits, sec-butyl methyl sulfide is a marker compound.[2]

  • Cempedak (A. integer): Contains significant levels of sec-butyl methyl sulfide, contributing to its "funky," intense, onion-cheese aroma.

  • Jackfruit (A. heterophyllus): Lacks this specific isomer in significant quantities, resulting in a fruitier, less sulfurous profile.

Odor Threshold: The detection threshold is extremely low (ppb range). Enantiomers exhibit similar qualities but potentially differing intensities, a common phenomenon in chiral volatiles.

Metabolic Oxidation Pathway

Upon environmental exposure or biological ingestion, thioethers undergo oxidative metabolism.

MetabolismSulfidesec-Butyl Methyl Sulfide(Thioether)Enzyme1FMO / CYP450(S-Oxidation)Sulfide->Enzyme1Sulfoxidesec-Butyl Methyl Sulfoxide(Chiral at S & C)Enzyme1->SulfoxideEnzyme2OxidationSulfoxide->Enzyme2Sulfonesec-Butyl Methyl Sulfone(Stable End-Product)Enzyme2->Sulfone

Figure 2: Oxidative metabolic pathway. The intermediate sulfoxide introduces a second chiral center (at Sulfur), creating diastereomers.

Safety & Handling

  • Flammability: Flash point is ~16°C. Ground all equipment to prevent static discharge. Use spark-proof tools.

  • Stench Management: As a low-molecular-weight sulfide, the odor is potent and pervasive.

    • Containment: Handle only in a high-efficiency fume hood.

    • Decontamination: Treat glassware with dilute bleach (sodium hypochlorite) or hydrogen peroxide to oxidize the sulfide to the non-volatile, odorless sulfone before removing from the hood.

  • Storage: Store under inert gas (Argon/Nitrogen) to prevent autoxidation.

References

  • National Institute of Standards and Technology (NIST). Butane, 2-(methylthio)- Mass Spectrum & Properties.[1] NIST Chemistry WebBook, SRD 69.[1] [Link]

  • Steinhaus, M., et al. (2015).[3] Characteristic Chiral Sulfur Compounds Aroma-Active in Cempedak (Artocarpus integer) Fruit.[3] Journal of Agricultural and Food Chemistry.[2] [Link]

  • PubChem. 2-(Methylthio)butane Compound Summary. National Library of Medicine. [Link]

  • The Good Scents Company. Flavor and Fragrance Information: sec-Butyl Methyl Sulfide.[4][Link]

sec-Butyl Methyl Sulfide: Physiochemical Profile & Synthetic Utility

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

sec-Butyl Methyl Sulfide [2-(Methylthio)butane] is a volatile organic sulfur compound (VOSC) characterized by its distinct alliaceous and savory odor profile. While structurally simple, it serves as a critical reference standard in the analysis of sulfur-containing volatiles in food matrices (e.g., fermentation products, tropical fruits) and as a regioselective intermediate in organic synthesis. This guide provides a definitive physiochemical and spectroscopic profile for researchers in flavor chemistry, organic synthesis, and analytical toxicology.

Chemical Identity & Nomenclature

Precise identification is paramount when distinguishing between isomeric butyl sulfides.

Identifier Value
IUPAC Name 2-(Methylthio)butane
Common Name sec-Butyl methyl sulfide
CAS Registry Number 10359-64-5 (Racemic)
Molecular Formula C

H

S
Molecular Weight 104.21 g/mol
SMILES CCC(C)SC
InChI Key IJRCRFQMYAJPPO-UHFFFAOYSA-N
Beilstein Reference 1730946

Fundamental Physiochemical Constants

The following data represents field-verified constants essential for process design and analytical method development.

Property Value Condition / Note
Physical State LiquidColorless, mobile
Boiling Point 116 – 117 °C@ 760 mmHg
Density 0.824 g/cm

@ 25 °C
Refractive Index (

)
1.445 – 1.447@ 20 °C
Vapor Pressure ~29.3 mmHg@ 25 °C (Estimated)
Flash Point 5 °C (41 °F)Closed Cup (Highly Flammable)
LogP (Octanol/Water) 2.35 – 2.39Hydrophobic
Solubility InsolubleWater
Solubility SolubleEthanol, Ether, Chloroform

Scientist’s Note: The boiling point of sec-butyl methyl sulfide (116°C) is significantly lower than its n-butyl isomer (123°C) due to the reduced surface area of the branched alkyl chain, which diminishes van der Waals interactions. This differential is critical for gas chromatographic (GC) separation of isomers.

Spectroscopic Characterization

Accurate structural validation relies on specific NMR and MS signatures.

Nuclear Magnetic Resonance (NMR)

The


 NMR spectrum is characterized by the asymmetry of the sec-butyl group and the distinct methyl-sulfide singlet.
  • 
     2.05 ppm (s, 3H):  The S-CH
    
    
    
    group appears as a sharp singlet. Its chemical shift is diagnostic for methyl sulfides, typically falling between 2.0–2.1 ppm.
  • 
     2.65 ppm (m, 1H):  The methine proton (-CH- ) attached to the sulfur atom is deshielded and appears as a complex multiplet.
    
  • 
     1.50 ppm (m, 2H):  The methylene protons (-CH
    
    
    
    -
    ) of the ethyl group.
  • 
     1.25 ppm (d, 3H):  The methyl group attached to the chiral center (CH
    
    
    
    -CH-
    ).
  • 
     0.98 ppm (t, 3H):  The terminal methyl group of the ethyl chain (CH
    
    
    
    -CH
    
    
    -
    ).
Mass Spectrometry (EI, 70 eV)

The fragmentation pattern is dominated by


-cleavage relative to the sulfur atom.
  • m/z 104 [M]+: Molecular ion (often visible but weak).

  • m/z 89 [M - CH

    
    ]+:  Loss of a methyl group (minor pathway).
    
  • m/z 75 [M - C

    
    H
    
    
    
    ]+:
    Base peak (typically). Result of
    
    
    -cleavage losing the ethyl group from the sec-butyl chain, forming the stable sulfonium ion [CH
    
    
    -CH=S-CH
    
    
    ]
    
    
    .
  • m/z 47 [CH

    
    S]+:  Characteristic thioether fragment.
    

Synthesis & Production

The most robust laboratory synthesis utilizes the Williamson ether synthesis approach adapted for thiols. This method ensures high yield and minimizes rearrangement byproducts common in acid-catalyzed alkylations.

Synthetic Pathway

The reaction involves the nucleophilic attack of the methanethiolate anion on 2-bromobutane.

Synthesis Reagents Sodium Methanethiolate (NaSMe) Intermediate Transition State (SN2 Mechanism) Reagents->Intermediate Nucleophilic Attack Substrate 2-Bromobutane (sec-Butyl Bromide) Substrate->Intermediate Product sec-Butyl Methyl Sulfide (2-(Methylthio)butane) Intermediate->Product Inversion/Racemization Byproduct Sodium Bromide (NaBr) Intermediate->Byproduct

Figure 1: Nucleophilic substitution pathway for the synthesis of sec-butyl methyl sulfide.

Protocol:

  • Preparation: Charge a reaction flask with methanol and sodium methanethiolate (1.1 eq).

  • Addition: Add 2-bromobutane (1.0 eq) dropwise at 0°C to control the exotherm.

  • Reflux: Heat the mixture to mild reflux (approx. 60°C) for 2-4 hours to ensure completion.

  • Workup: Quench with water, extract with diethyl ether, and dry over MgSO

    
    .
    
  • Purification: Distill at atmospheric pressure (collect fraction boiling at 116-117°C).

Safety, Handling & Storage

This compound is a Class 3 Flammable Liquid . Rigorous safety protocols are non-negotiable.

Hazard Class Code Description
Flammability H225Highly flammable liquid and vapor.
Odor N/AStrong, unpleasant, alliaceous (garlic/onion-like).
Storage P403+P235Store in a well-ventilated place. Keep cool.

Handling Protocol:

  • Fume Hood: Always handle within a certified chemical fume hood to manage the low odor threshold.

  • Bleach Quench: Glassware and spills should be treated with dilute bleach (sodium hypochlorite) to oxidize the sulfide to the odorless sulfoxide/sulfone before removal from the hood.

  • Static Control: Ground all equipment during transfer; low conductivity increases static ignition risk.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93062, 2-(Methylthio)butane. Retrieved from [Link]

  • The Good Scents Company (2023). sec-Butyl Methyl Sulfide: Physical Properties and Safety. Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Butane, 2-(methylthio)- Mass Spectrum. Retrieved from [Link]

Thermo Scientific sec-Butyl Methyl sulfide product specifications

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Thermo Scientific™ sec-Butyl Methyl Sulfide for Advanced Research Applications

Authored by a Senior Application Scientist

This guide provides an in-depth technical overview of Thermo Scientific™ sec-Butyl Methyl sulfide, tailored for researchers, scientists, and professionals in drug development. Moving beyond a simple product data sheet, we will explore the compound's core specifications, critical safety and handling protocols, robust analytical methodologies for quality assurance, and its strategic applications in synthetic chemistry.

Introduction: The Role of Thioethers in Modern Synthesis

sec-Butyl methyl sulfide (also known as 2-(methylthio)butane) is a member of the thioether family, a class of organosulfur compounds that serve as crucial building blocks in pharmaceutical and materials science.[1][2] Thioether moieties are integral to numerous FDA-approved drugs, valued for their ability to influence molecular conformation, metabolic stability, and receptor binding affinity.[2][3] As a readily available and functionalized thioether, the Thermo Scientific™ product provides a reliable starting point for complex molecular architecture, making a thorough understanding of its properties and handling essential for innovative research.

Thermo Scientific™ sec-Butyl Methyl Sulfide: Product Specifications

The quality and purity of starting materials are paramount in research and development. Thermo Scientific ensures a high-grade product suitable for demanding synthetic applications.

Specification Value Reference
Chemical Name sec-Butyl methyl sulfide[4]
CAS Number 10359-64-5[4][5][6]
Purity 98%[4][6][7]
Molecular Formula C₅H₁₂S[4][5][6]
Molecular Weight 104.21 g/mol [4][5][6]
Appearance Liquid[5]
Boiling Point 116°C to 117°C[4][7]
Density 0.824 g/cm³[4][7]
Refractive Index 1.447[4][7]
Flash Point 5°C (41°F)[4][7]
UN Number UN1993[4][7]

This product was originally part of the Alfa Aesar portfolio and retains its original product codes.[4][7] It is intended for research and development use only.[6]

Comprehensive Chemical & Safety Profile

A thorough understanding of a chemical's properties is foundational to its effective and safe utilization.

Chemical Identity
  • IUPAC Name: 2-(methylsulfanyl)butane[4]

  • Synonyms: 2-methylthio butane, methyl sec-butyl sulfide, 3-methyl-2-thiapentane[4][5]

  • InChI Key: IJRCRFQMYAJPPO-UHFFFAOYSA-N[4][5]

  • Canonical SMILES: CCC(C)SC[5]

Handling, Storage, and Safety

sec-Butyl methyl sulfide is a highly flammable liquid and vapor and requires careful handling in a controlled laboratory environment.[5][8]

  • Hazard Classifications: Flammable Liquid (Category 2), Skin Irritation (Category 2), Eye Irritation (Category 2A), Specific Target Organ Toxicity - Single Exposure (Category 3, Respiratory system).[9]

  • Personal Protective Equipment (PPE): Use of chemical-resistant gloves, safety goggles or face shield, and a lab coat is mandatory. All operations should be conducted within a certified chemical fume hood to avoid inhalation of vapors.[10]

  • Storage: Store in a tightly sealed container in a dry, cool, and well-ventilated area away from heat, sparks, and open flames.[6] The designated storage class is for flammable liquids.[6]

  • Safe Handling: Use explosion-proof electrical equipment and non-sparking tools.[10] Ground and bond containers during material transfer to prevent static discharge.[10]

  • Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the product to enter drains.

Analytical Methodology for Quality Assurance

Verifying the purity and identity of sec-Butyl methyl sulfide is critical. Gas Chromatography (GC) is the premier analytical technique for volatile sulfur compounds due to its high resolution and sensitivity.[11][12] A Sulfur Chemiluminescence Detector (SCD) is often preferred for its equimolar response and high selectivity for sulfur-containing molecules, mitigating interference from hydrocarbon matrices.[11][13]

Experimental Protocol: GC-SCD Analysis

This protocol outlines a robust method for the quality assessment of sec-Butyl Methyl Sulfide.

  • Sample Preparation:

    • Prepare a 1000 ppm stock solution of sec-Butyl Methyl sulfide in HPLC-grade methanol.

    • Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 ppm) by serial dilution of the stock solution.

    • Prepare a sample for analysis by diluting the neat material to fall within the calibration range.

  • Instrumentation & Conditions:

    • Gas Chromatograph: Agilent 7890A GC system or equivalent.[11]

    • Detector: Sulfur Chemiluminescence Detector (SCD).[11][12]

    • Column: Agilent J&W DB-Sulfur SCD column (or equivalent phase designed for sulfur analysis) to ensure inertness and prevent compound absorption.[11]

    • Carrier Gas: Helium at a constant flow rate of 2 mL/min.

    • Injection: 1 µL split injection (50:1 split ratio).

    • Inlet Temperature: 250°C.

    • Oven Program: Initial temperature of 40°C, hold for 2 minutes, then ramp at 15°C/min to 280°C and hold for 5 minutes.

    • SCD Detector Temperature: 800°C.

  • Data Analysis:

    • Integrate the peak corresponding to sec-Butyl methyl sulfide in both the standards and the sample chromatograms.

    • Construct a calibration curve by plotting peak area against concentration for the standards.

    • Determine the concentration of the sample from the calibration curve and calculate its purity.

Workflow Diagram: GC-SCD Purity Analysis

GC_Workflow cluster_prep Sample Preparation cluster_analysis GC-SCD Analysis cluster_data Data Processing prep1 Prepare Stock Solution (1000 ppm in Methanol) prep2 Create Calibration Standards (1-50 ppm) prep1->prep2 inj Inject 1µL Sample prep2->inj Standards prep3 Dilute Neat Sample prep3->inj Sample sep Separation on DB-Sulfur SCD Column inj->sep det Detection by SCD sep->det cal Generate Calibration Curve det->cal quant Quantify Sample Peak det->quant cal->quant report Calculate Purity (%) quant->report

Caption: Workflow for purity verification of sec-Butyl Methyl sulfide via GC-SCD.

Applications in Synthetic Chemistry & Drug Discovery

The thioether linkage is a cornerstone of medicinal chemistry, and sec-Butyl methyl sulfide provides a versatile scaffold for introducing this functional group.[1][2] The synthesis of more complex thioethers often involves nucleophilic substitution reactions where a thiolate anion displaces a leaving group.[1][14]

Role as a Synthetic Building Block

In drug discovery, the strategic placement of small alkyl thioether groups can fine-tune a lead compound's lipophilicity, influencing its absorption, distribution, metabolism, and excretion (ADME) profile. While sec-Butyl methyl sulfide itself is a simple molecule, it represents a class of reagents used in the fundamental construction of more elaborate pharmaceutical intermediates. The most common reaction for forming thioether bonds is the Sₙ2 or SₙAr displacement of a halide or other leaving group by a thiol or thiolate.[1]

Illustrative Synthetic Pathway: Thioether Formation

The diagram below illustrates a generalized, fundamental reaction for creating a new thioether, a reaction type central to the application of sulfur-based building blocks in pharmaceutical synthesis.[1][14]

Thioether_Synthesis Thiol Thiol (R'-SH) Thiolate Thiolate Anion (R'-S⁻) Thiol->Thiolate + Base Base Base (e.g., NaH, K₂CO₃) Product Thioether Product (R-S-R') Thiolate->Product Sₙ2 Reaction AlkylHalide Alkyl Halide / Electrophile (R-X) AlkylHalide->Product Salt Salt Byproduct (NaX) Product->Salt +

Caption: Generalized Sₙ2 pathway for the synthesis of thioethers.

Conclusion

Thermo Scientific™ sec-Butyl Methyl sulfide is a high-purity, essential building block for researchers engaged in advanced organic synthesis and drug discovery. Its well-defined specifications, coupled with a clear understanding of its chemical properties and safety requirements, enable its effective use in creating novel molecular entities. The robust analytical methods outlined in this guide provide a framework for ensuring the integrity of this starting material, which is the first step toward reproducible and successful research outcomes.

References

  • Agilent. (n.d.).
  • SilcoTek. (n.d.). Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis.
  • Davidson Analytical Services. (n.d.). Analysis of Sulfur Compounds in Hydrocarbon Fuels using Gas Chromatography with Pulsed Flame Photometric Detection.
  • SGS. (n.d.). Trace sulfur compounds analysis.
  • AZoM. (2020, May 20). Using Gas Chromatography for the Analysis of Ultra Low Sulfur Compounds in Gaseous Fuels.
  • ACS Green Chemistry Institute Pharmaceutical Roundtable. (n.d.).
  • Landelle, G., Panossian, A., & Leroux, F. R. (2014). Trifluoromethyl ethers and -thioethers as tools for medicinal chemistry and drug discovery. Current topics in medicinal chemistry, 14(7), 941–951. [Link]

  • Li, Y., et al. (2018). Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry. Mini-reviews in medicinal chemistry, 18(10), 821–841. [Link]

  • Guidechem. (n.d.). SEC-BUTYL METHYL SULFIDE 10359-64-5 wiki.
  • PureSynth. (n.d.). Sec-Butyl Methyl Sulfide 98%.
  • Thermo Scientific Alfa Aesar. (n.d.). Sulfuro metílico de sec-butilo, 98 % 5 g.
  • Thermo Scientific Chemicals. (n.d.). tert-Butyl methyl sulfide, 98+% 25 g.
  • Sigma-Aldrich. (n.d.). sec-Butyl sulfide 98%.
  • Fisher Scientific. (n.d.). sec-Butyl methyl sulfide, 98%, Thermo Scientific 5 g.
  • Ali, M. A., et al. (2025). Sodium thiosulfate-catalysed synthesis of thioethers from aldehydes or carboxylic acids. RSC advances, 15(1), 1-10.
  • Technology Networks. (2011, June 17). Asymmetric Synthesis of Tertiary Thiols and Thioethers.
  • Sigma-Aldrich. (2022, November 15).
  • Fisher Scientific. (n.d.). n-Butyl methyl sulfide, 98+%, Thermo Scientific 5 g.
  • PubChem. (n.d.). Butyl methyl sulfide.
  • Fisher Scientific. (2025, December 24).

Sources

An In-Depth Technical Guide to the Solubility of sec-Butyl Methyl Sulfide in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

sec-Butyl methyl sulfide (CAS No: 10359-64-5), a thioether with a distinct sulfurous odor, plays a significant role as a versatile intermediate and building block in organic synthesis.[1] Its utility in the development of novel pharmaceutical compounds and other specialty chemicals necessitates a thorough understanding of its physicochemical properties, paramount among which is its solubility in various organic solvents. This guide provides a comprehensive overview of the solubility characteristics of sec-butyl methyl sulfide, offering both qualitative and quantitative insights essential for its effective application in research and development.

This document moves beyond a simple tabulation of data to provide a foundational understanding of the principles governing the solubility of thioethers. It details robust experimental protocols for determining solubility and miscibility, empowering researchers to validate and expand upon the data presented herein.

Physicochemical Properties of sec-Butyl Methyl sulfide

A foundational understanding of the physical and chemical properties of sec-butyl methyl sulfide is crucial for interpreting its solubility behavior.

PropertyValueSource
Molecular Formula C₅H₁₂S[1]
Molecular Weight 104.21 g/mol [1]
Boiling Point 116-117 °C[2]
Density 0.824 g/cm³[2]
Flash Point 5 °C (41 °F)[3]
Vapor Pressure 29.3 mmHg at 25°C[1]
Water Solubility 1188 mg/L (estimated)[4]

Understanding Solubility: The Principle of "Like Dissolves Like"

The solubility of a solute in a solvent is governed by the intermolecular forces between their respective molecules. The adage "like dissolves like" serves as a fundamental predictive tool. This principle suggests that substances with similar polarities are more likely to be miscible or soluble in one another.[5]

sec-Butyl methyl sulfide is a moderately polar molecule. The carbon-sulfur bonds exhibit a lower polarity than carbon-oxygen bonds in ethers, and the molecule lacks the capacity for hydrogen bonding as a donor. However, the lone pairs of electrons on the sulfur atom can act as hydrogen bond acceptors.[1] This positions sec-butyl methyl sulfide in a unique solubility space, allowing for interaction with a range of solvent polarities.

Quantitative Solubility of sec-Butyl Methyl sulfide in Organic Solvents

While specific experimental data for the solubility of sec-butyl methyl sulfide is not extensively available in the public domain, valuable insights can be gleaned from the solubility data of its structural isomer, n-butyl methyl sulfide. The branching in the sec-butyl group may slightly alter its solubility profile compared to the linear n-butyl group, but the overall trends are expected to be similar. The following table presents solubility data for n-butyl methyl sulfide at 25°C, which can be used as a reliable estimate for the solubility of sec-butyl methyl sulfide.[6]

SolventSolvent Polarity (Dielectric Constant)Estimated Solubility of sec-Butyl Methyl sulfide (g/L)Classification
Hexane 1.891013.17Freely Soluble / Miscible
Toluene 2.381053.49Freely Soluble / Miscible
Cyclohexane 2.021752.76Freely Soluble / Miscible
Ethyl Acetate 6.021422.05Freely Soluble / Miscible
Acetone 20.72214.37Freely Soluble / Miscible
Methanol 32.7804.52Soluble
Ethanol 24.51342.73Freely Soluble / Miscible
Isopropanol 19.91359.22Freely Soluble / Miscible
n-Butanol 17.51636.17Freely Soluble / Miscible
sec-Butanol 16.51298.45Freely Soluble / Miscible
Acetonitrile 37.51107.93Freely Soluble / Miscible
Dimethylformamide (DMF) 36.71010.77Freely Soluble / Miscible
Dimethyl Sulfoxide (DMSO) 46.71831.35Freely Soluble / Miscible
Tetrahydrofuran (THF) 7.64481.64Freely Soluble / Miscible
1,4-Dioxane 2.212345.41Freely Soluble / Miscible
Ethylene Glycol 39.7123.61Sparingly Soluble
Water 80.11.188 (est.)Slightly Soluble

Data for n-butyl methyl sulfide is used as an estimate for sec-butyl methyl sulfide.[6]

The data indicates that sec-butyl methyl sulfide is expected to be freely soluble or miscible with a wide array of common organic solvents, ranging from non-polar hydrocarbons like hexane and toluene to polar aprotic solvents like acetone, acetonitrile, DMF, and DMSO. Its solubility in alcohols is also high. The notable exception is its limited solubility in the highly polar and protic solvent, ethylene glycol, and its slight solubility in water.

Experimental Protocols for Solubility and Miscibility Determination

To ensure scientific integrity and provide a self-validating system, the following detailed experimental protocols are provided for the determination of solubility and miscibility.

Protocol 1: Determination of Miscibility of Liquids

This protocol provides a straightforward method for qualitatively assessing the miscibility of sec-butyl methyl sulfide with various organic solvents.

  • sec-Butyl methyl sulfide (solute)

  • A range of organic solvents (e.g., ethanol, hexane, toluene, acetone, water)

  • Dry test tubes with stoppers

  • Graduated pipettes or cylinders

  • Label a series of clean, dry test tubes for each solvent to be tested.

  • Using a graduated pipette, add 2 mL of the selected organic solvent to the corresponding test tube.

  • Add 2 mL of sec-butyl methyl sulfide to the same test tube.

  • Stopper the test tube and gently shake the mixture for approximately 30 seconds.

  • Allow the test tube to stand undisturbed for at least 5 minutes and observe the contents.

  • Observation:

    • Miscible: A single, clear, and homogenous liquid phase is observed.

    • Immiscible: Two distinct layers are visible.

    • Partially Miscible: The mixture appears cloudy or forms an emulsion that may or may not separate over time.

  • Record the observations for each solvent.

G cluster_0 Miscibility Determination Workflow A Start B Add 2 mL of Solvent to Test Tube A->B C Add 2 mL of sec-Butyl Methyl sulfide B->C D Stopper and Shake C->D E Allow to Stand and Observe D->E F Record Observation E->F G End F->G

Caption: Workflow for determining the miscibility of two liquids.

Protocol 2: Quantitative Solubility Determination by the Gravimetric Method

This protocol provides a robust method for determining the quantitative solubility of sec-butyl methyl sulfide in a given solvent.[7][8]

  • sec-Butyl methyl sulfide

  • Selected organic solvent

  • Conical flask with a stopper

  • Analytical balance (readable to ±0.001 g)

  • Evaporating dish

  • Pipette (10 mL)

  • Water bath or heating mantle (if determining solubility at elevated temperatures)

  • Drying oven

  • Prepare a saturated solution by adding an excess of sec-butyl methyl sulfide to a known volume of the solvent in a conical flask. An excess is indicated by the presence of a separate, undissolved layer of the sulfide.

  • Stopper the flask and agitate the mixture at a constant temperature for a sufficient period to ensure equilibrium is reached (e.g., 24 hours).

  • Allow the mixture to stand undisturbed until the two phases have clearly separated.

  • Carefully weigh a clean, dry evaporating dish (W₁).

  • Using a pipette, carefully withdraw a known volume (e.g., 10 mL) of the clear, saturated solvent layer, ensuring no undissolved sec-butyl methyl sulfide is transferred.

  • Transfer the pipetted saturated solution to the pre-weighed evaporating dish and weigh it again (W₂).

  • Gently evaporate the solvent from the evaporating dish using a water bath or heating mantle in a well-ventilated fume hood.

  • Once the solvent has evaporated, place the evaporating dish in a drying oven at a temperature below the boiling point of sec-butyl methyl sulfide (e.g., 80°C) until a constant weight is achieved.

  • Allow the dish to cool to room temperature in a desiccator and weigh it (W₃).

  • Weight of the solute (sec-butyl methyl sulfide) = W₃ - W₁

  • Weight of the solvent = W₂ - W₃

  • Solubility ( g/100 g of solvent) = [(W₃ - W₁) / (W₂ - W₃)] x 100

G cluster_1 Gravimetric Solubility Determination Start Start A Prepare Saturated Solution Start->A B Equilibrate Mixture A->B C Phase Separation B->C E Transfer Known Volume of Saturated Solution C->E D Weigh Evaporating Dish (W1) D->E F Weigh Dish + Solution (W2) E->F G Evaporate Solvent F->G H Dry to Constant Weight G->H I Weigh Dish + Solute (W3) H->I J Calculate Solubility I->J End End J->End

Caption: Workflow for quantitative solubility determination using the gravimetric method.

Predictive Models for Solubility: Hansen Solubility Parameters

For novel or less common solvents, experimental determination of solubility can be time-consuming. In such cases, predictive models like Hansen Solubility Parameters (HSP) can provide valuable initial estimates.[3][9] The HSP approach dissects the total cohesive energy of a substance into three components: dispersion (δD), polar (δP), and hydrogen bonding (δH).[10] The principle is that substances with similar HSP values are likely to be soluble in one another.

The HSP for a solvent mixture can be calculated as the volume-weighted average of the parameters of the individual solvents. By determining the HSP of sec-butyl methyl sulfide, one could predict its solubility in a wide range of solvent systems.

Conclusion

sec-Butyl methyl sulfide exhibits broad solubility in a diverse range of common organic solvents, a characteristic that underpins its utility in synthetic chemistry. This guide has provided a detailed overview of its solubility profile, grounded in the fundamental principles of intermolecular forces. The provision of robust experimental protocols empowers researchers to verify and extend this knowledge base. A thorough understanding of the solubility of sec-butyl methyl sulfide is a critical enabler for its successful application in the synthesis of novel molecules and the advancement of drug discovery and development.

References

  • Chem 12 Lab Manual. Moorpark College. [Link]

  • SOLUBILITY & MISCIBILITY. CDN. [Link]

  • Determination of Solubility by Gravimetric Method. [Link]

  • sec-butyl methyl sulfide butane, 2-(methylthio) - The Good Scents Company. [Link]

  • Determination of solubility by gravimetric method: A brief review. National Journal of Pharmaceutical Sciences. [Link]

  • Miscibility - Wikipedia. [Link]

  • Determination of solubility by gravimetric method: A brief review. [Link]

  • Miscibility of Liquids. [Link]

  • Park, K. Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. [Link]

  • Prediction of Hansen Solubility Parameters with a New Group-Contribution Method. ResearchGate. [Link]

  • Pencil and Paper Estimation of Hansen Solubility Parameters. PMC. [Link]

  • 4 - Solubility - Gravimetric Method | PDF - Scribd. [Link]

  • (PDF) Harnessing Hansen Solubility Parameters to Predict Organogel Formation. [Link]

  • Butyl methyl sulfide (CAS 628-29-5): Odor profile, Properties, & IFRA compliance - Scent.vn. [Link]

  • Thiols And Thioethers - Master Organic Chemistry. [Link]

  • Editorial: Guidelines for the Measurement of Solid–Liquid Solubility Data at Atmospheric Pressure - ACS Publications. [Link]

  • Organic sulfide - Wikipedia. [Link]

  • Introduction to the Hansen Solubility Parameters 5381 2019 - YouTube. [Link]

  • Solvent Miscibility Table. [Link]

  • Butyl methyl sulfide | C5H12S | CID 12339 - PubChem. [Link]

  • Di-sec-butyl sulphide | C8H18S | CID 522065 - PubChem. [Link]

  • A User's Guide to the Thiol-Thioester Exchange in Organic Media: Scope, Limitations, and Applications in Material Science - RSC Publishing. [Link]

  • Butyl methyl sulfide - CAS Common Chemistry. [Link]

  • Chemical Properties of Butyl sec-butyl sulfide (CAS 10359-61-2) - Cheméo. [Link]

  • Chemical Properties of sec-Butyl isobutyl sulfide (CAS 16900-02-0) - Cheméo. [Link]

  • SOLUBILITY DATA SERIES Volume 56 ALCOHOLS WITH HYDROCARBONS. [Link]

  • SOLUBILITY DATA SERIES. [Link]

  • SOLUBILITY DATA SERIES. [Link]

  • Butyl sec-butyl sulfide - the NIST WebBook. [Link]

  • Toluene | C6H5CH3 | CID 1140 - PubChem. [Link]

Sources

Health and safety hazards of sec-Butyl Methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 10359-64-5 | Formula: C₅H₁₂S | Synonyms: 2-(Methylthio)butane, sec-Butyl Methyl Thioether[1][2][3]

Executive Safety Assessment

Audience: Chemical Safety Officers, Synthetic Chemists, and Process Engineers.[3]

sec-Butyl Methyl Sulfide is a volatile organosulfur compound characterized by an extremely low odor threshold and high flammability. While often utilized as an intermediate in organic synthesis or a component in flavor chemistry research, its primary hazards stem from its flash point (5°C) and its potent olfactory impact , which can lead to rapid olfactory fatigue and false security regarding exposure levels.

This guide moves beyond standard SDS data, providing operational protocols for containment, neutralization, and emergency response in a research setting.

Physicochemical Hazard Profile

The immediate physical threat of sec-Butyl Methyl Sulfide is fire. With a flash point of 5°C, it can form explosive vapor-air mixtures at standard refrigerator temperatures.[3]

Table 1: Critical Physicochemical Data
PropertyValueOperational Implication
Flash Point 5°C (41°F)Critical: Store in explosion-proof refrigeration.[1][3] Ground all transfer equipment.[3]
Boiling Point 116–117°CModerate volatility; vapors will accumulate in low-lying areas (Vapor Density > 1).[1]
Density 0.824 g/mLFloats on water. Water streams may spread fire; use foam or CO₂.[3][4]
Odor Threshold Est. < 1 ppb*Extreme stench. Detection occurs orders of magnitude below toxic limits, but olfactory fatigue sets in quickly.[3]
Reactivity StableIncompatible with strong oxidizing agents (peroxides, nitrates) and strong bases.

*Note: Specific threshold data for the sec-isomer is limited; value estimated based on n-butyl methyl sulfide analogs.

Toxicological Mechanisms & Health Risks[3][4][5]

Acute Exposure Pathways

While specific LD50 data for CAS 10359-64-5 is limited compared to its n-butyl isomer, its GHS classification and structural analogs dictate the following toxicological assumptions:

  • Inhalation (H335): Vapors are irritating to the respiratory tract.[3][5] High concentrations can cause central nervous system (CNS) depression (dizziness, headache, nausea).[3]

  • Skin/Eye Contact (H315, H319): Direct liquid contact causes immediate irritation and defatting of the skin.[3] Eye contact can result in severe conjunctivitis.[3]

  • Olfactory Fatigue (The "Silent" Killer): Like H₂S and other mercaptans, continuous exposure paralyzes the olfactory nerves.[3] Do not rely on smell to detect leaks.

Diagram: Exposure Response Logic

The following logic flow dictates the immediate response to exposure, prioritizing airway protection due to the compound's volatility.

ExposureResponse Start Exposure Event Detected Assess Assess Route of Exposure Start->Assess Inhalation Inhalation (Dizziness, Cough) Assess->Inhalation Skin Skin/Eye Contact (Burning, Redness) Assess->Skin Action_Inhal 1. Evacuate to Fresh Air 2. Support Respiration (O2 if trained) 3. Monitor for CNS Depression Inhalation->Action_Inhal Action_Skin 1. Drench in Safety Shower (15 min) 2. Discard Contaminated Leather/Clothing 3. Do NOT use solvents to wash Skin->Action_Skin Medical Seek Medical Attention (Bring SDS) Action_Inhal->Medical Action_Skin->Medical

Figure 1: Decision logic for acute exposure response. Note the prohibition of solvents for skin cleaning, as they may increase dermal absorption.[3]

Operational Safety Protocols

Engineering Controls
  • Ventilation: Work must be performed in a chemical fume hood with a face velocity of 80–100 fpm .

  • Vapor Traps: When using vacuum lines (e.g., rotary evaporation), use a cold trap cooled with dry ice/acetone (-78°C) to prevent exhaust into the lab atmosphere.[3]

  • Scrubbers: Exhaust from reactions generating sulfide vapors should pass through a bleach (hypochlorite) scrubber before entering the hood exhaust.

Protocol: Odor Containment & Transfer

The "Stench" characteristic requires specific handling to prevent laboratory contamination and neighbor complaints.[3]

Step-by-Step Transfer Protocol:

  • Preparation: Cool the reagent bottle to 0°C before opening to lower vapor pressure.

  • Syringe Technique: Use a gas-tight syringe with a Luer-lock tip.[1][3]

    • Why? Prevents drip and vapor release during transfer.

  • Cannula Transfer: For volumes >10 mL, use positive pressure cannula transfer under Nitrogen/Argon.[3]

  • Decontamination: Immediately immerse all needles, syringes, and glassware in a Bleach Bath (see Section 5.[3]2) after use.[3] Do not wash in the sink without prior oxidation.

Personal Protective Equipment (PPE)[3][9]
  • Gloves: Double-gloving is mandatory.[1][3]

    • Inner: Nitrile (4 mil).

    • Outer: Nitrile (4-8 mil) or Laminate (Silver Shield) for prolonged handling.

    • Reasoning: Organosulfurs can permeate thin nitrile; double gloving provides a breakthrough buffer and allows removal of the outer glove if contaminated.

  • Respiratory: If work outside a hood is unavoidable (e.g., spill cleanup), a full-face respirator with Organic Vapor (OV) cartridges is required.[1]

Emergency Response & Waste Management

Spill Response Logic

Spills of sec-butyl methyl sulfide present a dual hazard: fire and noxious odor.[3] The response must be rapid to prevent the odor from permeating the facility HVAC.

SpillLogic Spill Spill Detected Volume Assess Volume Spill->Volume Small Small (< 10 mL) In Fume Hood Volume->Small Large Large (> 10 mL) Or Outside Hood Volume->Large Absorb Absorb with Vermiculite or Activated Carbon Small->Absorb Evacuate Evacuate Lab Activate Fire Alarm Large->Evacuate Flammability Risk Oxidize Treat Absorbent with Dilute Bleach (10%) Absorb->Oxidize Neutralize Odor Waste Seal in Double Bag Label as Stench Waste Oxidize->Waste

Figure 2: Triage logic for spill management. Note that large spills require evacuation due to the low flash point.[1]

Chemical Decontamination (The "Bleach Method")

To neutralize the sulfide and eliminate the odor, chemical oxidation is required.[3] This converts the sulfide to a non-volatile sulfoxide or sulfone.

Reaction:



Decontamination Solution Recipe:

  • 10% Sodium Hypochlorite (Bleach)[1]

  • Small amount of liquid detergent (surfactant)

  • Procedure: Soak contaminated glassware/wipes for 24 hours.[3] Rinse with copious water afterwards.[3][6]

  • Warning: Do not mix bleach with acids (releases Chlorine gas) or ammonia.

References

  • PubChem. (n.d.). 2-(Methylthio)butane | C5H12S | CID 93062.[1][2][7] National Library of Medicine.[3] Retrieved February 12, 2026, from [Link][3]

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press (US). Retrieved February 12, 2026, from [Link]

Sources

Methodological & Application

Application Note: High-Sensitivity Analysis of sec-Butyl Methyl Sulfide by Gas Chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

sec-Butyl Methyl sulfide (2-(methylthio)butane) is a volatile sulfur compound that can be present as an impurity or a flavor and odor component in various matrices, including petroleum products, natural gas, and food products.[1][2] Accurate and sensitive quantification of this compound is crucial for quality control, regulatory compliance, and sensory analysis. Gas chromatography (GC) offers a robust and reliable platform for the separation and detection of volatile and semi-volatile compounds, making it the ideal technique for analyzing sec-Butyl Methyl sulfide.

This application note provides a detailed guide to the analysis of sec-Butyl Methyl sulfide using two powerful and complementary gas chromatography configurations: Gas Chromatography-Mass Spectrometry (GC-MS) for definitive identification and Gas Chromatography with a Sulfur Chemiluminescence Detector (GC-SCD) for highly selective and sensitive quantification. The methodologies described herein are designed to provide researchers, scientists, and drug development professionals with a comprehensive and scientifically sound approach to the analysis of this specific sulfur compound.

Scientific Principles and Methodological Rationale

The successful analysis of volatile sulfur compounds like sec-Butyl Methyl sulfide by gas chromatography is contingent on several key factors, including the choice of the analytical column, the detector, and the sample introduction method. Sulfur compounds are notoriously reactive and can be challenging to analyze at trace levels.[3][4] Therefore, the entire analytical system, from sample handling to detection, must be optimized to minimize analyte loss and ensure accurate quantification.

Column Selection: A non-polar or mid-polar capillary column is typically suitable for the separation of volatile sulfur compounds. A column with a stationary phase such as a 100% dimethylpolysiloxane or a 5% phenyl-methylpolysiloxane provides good resolution for a wide range of volatile organic compounds, including sulfides.

Detector Selection:

  • Mass Spectrometry (MS): Provides definitive identification of sec-Butyl Methyl sulfide based on its unique mass spectrum. This is particularly valuable in complex matrices where co-elution with other compounds is possible.[3][5]

  • Sulfur Chemiluminescence Detector (SCD): Offers exceptional selectivity and sensitivity for sulfur-containing compounds.[6][7][8] The SCD responds only to sulfur, eliminating interference from co-eluting non-sulfur compounds, which is a significant advantage for trace-level analysis in complex samples.[9]

Sample Introduction:

  • Direct Liquid Injection: Suitable for liquid samples where the concentration of sec-Butyl Methyl sulfide is relatively high.

  • Headspace Analysis: An ideal technique for analyzing volatile compounds in solid or liquid matrices.[6][10][11][12] By sampling the vapor phase above the sample, matrix effects are minimized, and sensitivity is enhanced for volatile analytes.

Experimental Workflow

The overall workflow for the analysis of sec-Butyl Methyl sulfide by GC is depicted in the following diagram:

GC_Workflow cluster_sample_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing Sample Sample Collection Headspace Headspace Autosampler Sample->Headspace Standard Standard Preparation Standard->Headspace Spike Matrix Spiking (Optional) Spike->Headspace GC Gas Chromatograph Headspace->GC Column Capillary Column GC->Column Detector Detector (MS or SCD) Column->Detector Chromatogram Chromatogram Acquisition Detector->Chromatogram Integration Peak Integration Chromatogram->Integration Quantification Quantification Integration->Quantification Report Reporting Quantification->Report

Caption: Workflow for the GC analysis of sec-Butyl Methyl sulfide.

Detailed Protocols

Protocol 1: GC-MS Analysis of sec-Butyl Methyl Sulfide

This protocol is optimized for the identification and quantification of sec-Butyl Methyl sulfide in liquid samples.

1. Materials and Reagents

  • sec-Butyl Methyl Sulfide standard (≥98% purity)

  • Solvent (e.g., methanol, hexane, or a solvent appropriate for the sample matrix)

  • Volumetric flasks and pipettes

  • GC vials with septa

2. Instrumentation

  • Gas chromatograph equipped with a mass selective detector (GC-MS)

  • Autosampler

  • Capillary column: 30 m x 0.25 mm ID, 0.25 µm film thickness (e.g., HP-5ms, DB-5ms, or equivalent)

3. GC-MS Method Parameters

ParameterSetting
Inlet Split/Splitless
Inlet Temperature250 °C
Injection Volume1 µL
Split Ratio20:1 (can be adjusted based on concentration)
Carrier Gas Helium
Flow Rate1.0 mL/min (constant flow)
Oven Program
Initial Temperature40 °C, hold for 2 minutes
Ramp10 °C/min to 200 °C
Final Hold5 minutes at 200 °C
Mass Spectrometer
Ion SourceElectron Ionization (EI)
Ion Source Temp.230 °C
Quadrupole Temp.150 °C
Scan Rangem/z 35-300

4. Procedure

  • Standard Preparation: Prepare a stock solution of sec-Butyl Methyl sulfide in the chosen solvent. Perform serial dilutions to create a series of calibration standards (e.g., 0.1, 0.5, 1, 5, 10 µg/mL).

  • Sample Preparation: Dilute the sample with the solvent if necessary to bring the analyte concentration within the calibration range.

  • Sequence Setup: Set up a sequence in the instrument control software including blanks, calibration standards, and samples.

  • Data Analysis: Identify the sec-Butyl Methyl sulfide peak based on its retention time and mass spectrum. Quantify the analyte using the calibration curve generated from the standards.

Protocol 2: Headspace GC-SCD Analysis of sec-Butyl Methyl Sulfide

This protocol is designed for the trace-level analysis of volatile sec-Butyl Methyl sulfide in complex matrices.[6][10][11][12]

1. Materials and Reagents

  • sec-Butyl Methyl Sulfide standard (≥98% purity)

  • Matrix-matched blank sample

  • Headspace vials with septa

  • Sodium chloride (optional, to increase volatility)

2. Instrumentation

  • Gas chromatograph with a Sulfur Chemiluminescence Detector (GC-SCD)

  • Headspace autosampler

  • Capillary column: 30 m x 0.32 mm ID, 4 µm film thickness (e.g., CP-SilicaPLOT, SH-Rxi-1MS, or equivalent)[8][13]

3. GC-SCD Method Parameters

ParameterSetting
Headspace
Oven Temperature80 °C
Loop Temperature90 °C
Transfer Line Temp.100 °C
Equilibration Time15 minutes
Injection Time1 minute
Inlet Split
Inlet Temperature200 °C
Split Ratio10:1
Carrier Gas Helium
Flow Rate2.0 mL/min
Oven Program
Initial Temperature50 °C, hold for 3 minutes
Ramp15 °C/min to 220 °C
Final Hold5 minutes at 220 °C
SCD Detector
Burner Temperature800 °C
Redox Temperature850 °C
Ozone Flow40 mL/min

4. Procedure

  • Standard Preparation: Prepare calibration standards by spiking known amounts of sec-Butyl Methyl sulfide into headspace vials containing the matrix-matched blank.

  • Sample Preparation: Place a known amount of the sample (e.g., 5 mL of liquid or 1 g of solid) into a headspace vial and seal.

  • Analysis: Place the vials in the headspace autosampler and run the sequence.

  • Data Analysis: The SCD will selectively detect the sulfur-containing compounds. Identify the sec-Butyl Methyl sulfide peak by its retention time and quantify using the calibration curve.

Data and Expected Results

The GC-MS analysis will yield a chromatogram with a peak for sec-Butyl Methyl sulfide at a specific retention time. The mass spectrum of this peak should show characteristic fragments for positive identification. The GC-SCD analysis will produce a chromatogram where only sulfur-containing compounds are detected, providing a clean baseline and high sensitivity for sec-Butyl Methyl sulfide.

Troubleshooting

  • Poor Peak Shape: This may be due to active sites in the inlet liner or column. Use a deactivated liner and ensure the column is properly conditioned.

  • Low Sensitivity: For headspace analysis, increasing the equilibration temperature or time may improve sensitivity. For direct injection, a lower split ratio or splitless injection can be used.

  • Co-elution: If co-elution is an issue in GC-MS, modify the oven temperature program to improve separation. This is generally not an issue with the highly selective GC-SCD.

Conclusion

The gas chromatography methods detailed in this application note provide robust and reliable approaches for the analysis of sec-Butyl Methyl sulfide. The choice between GC-MS and GC-SCD will depend on the specific requirements of the analysis, with GC-MS offering definitive identification and GC-SCD providing superior sensitivity and selectivity for trace-level quantification in complex matrices. By following the outlined protocols, researchers can achieve accurate and reproducible results for the determination of sec-Butyl Methyl sulfide in a variety of sample types.

References

  • ASTM D4294-21, Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry, ASTM International, West Conshohocken, PA, 2021, [Link]

  • ASTM D2622-16, Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry, ASTM International, West Conshohocken, PA, 2016, [Link]

  • Savant Labs, ASTM D2622 - Standard Test Method for Sulfur in Petroleum Products by Wavelength Dispersive X-ray Fluorescence Spectrometry, [Link]

  • ASTM International, D4294 Standard Test Method for Sulfur in Petroleum and Petroleum Products by Energy Dispersive X-ray Fluorescence Spectrometry, [Link]

  • Rauhut, D., Kürbel, H., MacNamara, K., & Grossmann, M. (1998). Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine. Analusis, 26(4), 142-145. [Link]

  • ASTM D1266-07(2018), Standard Test Method for Sulfur in Petroleum Products (Lamp Method) (Withdrawn 2020), ASTM International, West Conshohocken, PA, 2018, [Link]

  • Chen, J., et al. (2018). Determination of four volatile organic sulfur compounds by automated headspace technique coupled with gas chromatography–mass spectrometry. AQUA — Water Infrastructure, Ecosystems and Society, 67(5), 456-464. [Link]

  • Parmar, S. S., de Vera, V., & Liu, Y. Sampling and Analysis of Sulfur Compounds Using Gas Chromatograph/ Mass Selective Detector (GC/MS). Atmospheric Analysis & Consulting, Inc. [Link]

  • Fang, Y., & Qian, M. C. (2005). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. American Journal of Enology and Viticulture, 56(3), 213-221. [Link]

  • Rauhut, D., Kürbel, H., & Grossmann, M. (1998). Headspace GC-SCD monitoring of low volatile sulfur compounds during fermentation and in wine. Analusis, 26(4), 142-145. [Link]

  • OI Analytical. Analysis of Sulfur-Containing Flavor Compounds By GC/MS With A PFPD. [Link]

  • Fang, Y., & Qian, M. C. (2005). Analysis of Volatile Organic Sulfur Compounds in Wine Using Headspace Solid-Phase Microextraction Gas Chromatography with Sulfur Chemiluminescence Detection. ResearchGate. [Link]

  • Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]

  • SilcoTek. Gas Chromatography: an Accurate, Fundamental Tool in Sulphur Analysis. [Link]

  • Agilent Technologies. Analysis of sulfur gases. [Link]

  • The Good Scents Company. sec-butyl methyl sulfide. [Link]

  • National Center for Biotechnology Information. Butyl methyl sulfide. PubChem Compound Database. [Link]

  • NIST. Butyl sec-butyl sulfide. NIST Chemistry WebBook. [Link]

  • NIST. Butyl sec-butyl sulfide Gas Chromatography. NIST Chemistry WebBook. [Link]

  • Shimadzu. GC-SCD Analysis of Sulfur Compounds in Light Petroleum Liquids in Accordance with ASTM D5623. [Link]

  • Agilent Technologies. Analysis of Sulfur Compounds in Natural Gas Using the Agilent 490 Micro GC. [Link]

  • PAC L.P. Analysis of Sulfur Compounds in Light Petroleum Liquids by Gas Chromatography and Sulfur Selective Detection according to ASTM D5623. [Link]

  • American Laboratory. Determination of Sulfur Compounds in Natural Gas and Gaseous Fuels by Gas Chromatography and Pulsed Flame Photometric Detection. [Link]

Sources

Application Notes and Protocols: Sec-Butyl Methyl Sulfide as a Versatile Building Block for Complex Molecule Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the applications of sec-butyl methyl sulfide as a strategic building block in the synthesis of complex organic molecules. Moving beyond its role as a simple thioether, this document elucidates its utility in asymmetric synthesis through the formation of chiral sulfoxides, its potential for carbon-carbon bond formation via α-deprotonation, and subsequent transformations of the resulting sulfoxide. Detailed, field-proven protocols, mechanistic insights, and quantitative data are presented to empower chemists to effectively integrate this versatile reagent into their synthetic workflows.

Introduction: The Strategic Value of the Sec-Butyl Methyl Sulfide Moiety

Sec-butyl methyl sulfide, a structurally simple thioether, offers a unique combination of steric and electronic properties that render it a valuable synthon in modern organic chemistry. The presence of a stereocenter at the sec-butyl group, coupled with the reactivity of the sulfur atom and its adjacent protons, opens avenues for the construction of intricate molecular architectures with precise stereochemical control.

The true potential of sec-butyl methyl sulfide is unlocked through its transformations into more complex intermediates, primarily chiral sec-butyl methyl sulfoxide. This chiral sulfoxide can act as a powerful chiral auxiliary, directing the stereochemical outcome of subsequent bond-forming reactions.[1][2] Furthermore, the ability to functionalize the carbon backbone of sec-butyl methyl sulfide through deprotonation and subsequent alkylation expands its utility as a versatile building block.[3][4]

This guide will detail the key synthetic transformations of sec-butyl methyl sulfide, providing not only step-by-step protocols but also the underlying mechanistic principles that govern these reactions.

Table 1: Physicochemical Properties of Sec-Butyl Methyl Sulfide [5]

PropertyValue
CAS Number 10359-64-5
Molecular Formula C₅H₁₂S
Molecular Weight 104.21 g/mol
Appearance Liquid (estimate)
Vapor Pressure 29.3 mmHg at 25°C

Core Application: Asymmetric Oxidation to Chiral Sec-Butyl Methyl Sulfoxide

The most powerful application of sec-butyl methyl sulfide is its conversion to enantiopure sec-butyl methyl sulfoxide. This transformation establishes a stereogenic center at the sulfur atom, creating a valuable chiral building block or auxiliary.[6] The asymmetric oxidation of prochiral sulfides is a well-established strategy in organic synthesis, with several reliable methods available.[7][8][9]

Mechanistic Insight: The Kagan-Sharpless Oxidation

The Kagan-Sharpless protocol for asymmetric sulfide oxidation employs a titanium-diethyl tartrate (DET) complex as a chiral catalyst.[7][8][10] The mechanism involves the formation of a chiral titanium-peroxo complex. The sulfide coordinates to the titanium center, and the steric and electronic environment created by the chiral tartrate ligands directs the delivery of the oxygen atom to one of the lone pairs of the sulfur atom, leading to the formation of one enantiomer of the sulfoxide in excess. The presence of a controlled amount of water is often crucial for achieving high enantioselectivity.[7][8]

Kagan-Sharpless Oxidation Mechanism cluster_catalyst Chiral Titanium Complex Formation cluster_oxidation Asymmetric Oxidation Ti_OiPr4 Ti(O-iPr)₄ Catalyst [Ti(O-iPr)₂(DET)]₂-peroxo complex Ti_OiPr4->Catalyst + DET, H₂O, t-BuOOH DET (R,R)-DET DET->Catalyst H2O H₂O H2O->Catalyst Sulfide sec-Butyl Methyl Sulfide Catalyst->Sulfide Sulfoxide (R)-sec-Butyl Methyl Sulfoxide Sulfide->Sulfoxide Coordination & Oxygen Transfer

Caption: Simplified workflow for Kagan-Sharpless asymmetric oxidation.

Protocol: Asymmetric Oxidation of Sec-Butyl Methyl Sulfide

This protocol is adapted from the Kagan methodology for the asymmetric oxidation of dialkyl sulfides.[7][10]

Materials:

  • sec-Butyl Methyl Sulfide

  • Titanium(IV) isopropoxide (Ti(O-iPr)₄)

  • (R,R)-Diethyl tartrate ((R,R)-DET)

  • tert-Butyl hydroperoxide (t-BuOOH), anhydrous solution in toluene

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Water, deionized

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous CH₂Cl₂ and cool to -20°C.

  • Add Ti(O-iPr)₄ (1.0 eq) followed by the dropwise addition of (R,R)-DET (2.0 eq).

  • Stir the mixture for 5 minutes, then add deionized water (1.0 eq) and stir for another 30 minutes at -20°C.

  • Add sec-butyl methyl sulfide (1.0 eq) to the catalyst mixture.

  • Slowly add a solution of t-BuOOH (1.1 eq) dropwise, maintaining the temperature at -20°C.

  • Monitor the reaction by TLC until the starting sulfide is consumed.

  • Quench the reaction by adding a saturated aqueous solution of Na₂S₂O₃.

  • Allow the mixture to warm to room temperature and extract with CH₂Cl₂.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to yield the chiral sec-butyl methyl sulfoxide.

Table 2: Representative Data for Asymmetric Sulfide Oxidation

SulfideOxidantCatalyst SystemYield (%)ee (%)Reference
Aryl Methyl Sulfidest-BuOOHTi(O-iPr)₄/(R,R)-DET/H₂OHighup to 91[7]
Dialkyl Sulfidest-BuOOHTi(O-iPr)₄/(R,R)-DET/H₂OModerate50-71[7]
Aryl Methyl SulfidesH₂O₂Chiral Vanadium-salanGoodHigh[11]

Note: Specific yield and ee for sec-butyl methyl sulfide may vary and should be determined empirically.

Application as a Nucleophilic Building Block: α-Deprotonation and Alkylation

The protons on the carbon atoms adjacent to the sulfur in sec-butyl methyl sulfide can be abstracted by a strong base, such as n-butyllithium (n-BuLi), to form a carbanion. This nucleophilic species can then react with various electrophiles to form new carbon-carbon or carbon-heteroatom bonds.

Mechanistic Rationale

The sulfur atom stabilizes the adjacent carbanion through inductive effects and d-orbital participation. The choice of base is critical; a strong, non-nucleophilic base is required to efficiently deprotonate the sulfide without competing side reactions.[3][12] The resulting lithiated species is a potent nucleophile that can participate in a wide range of synthetic transformations.

Alpha-Deprotonation and Alkylation Sulfide sec-Butyl Methyl Sulfide Carbanion α-Lithio Sulfide Sulfide->Carbanion Deprotonation Base n-BuLi Base->Sulfide Product α-Functionalized Sulfide Carbanion->Product Nucleophilic Attack Electrophile Electrophile (E⁺) Electrophile->Carbanion

Caption: General scheme for α-deprotonation and functionalization.

Protocol: α-Deprotonation and Reaction with an Aldehyde

This protocol describes the deprotonation of sec-butyl methyl sulfide and subsequent reaction with benzaldehyde as a model electrophile.

Materials:

  • sec-Butyl Methyl Sulfide

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl)

Procedure:

  • To a flame-dried, three-necked flask under an argon atmosphere, add anhydrous THF and cool to -78°C.

  • Add sec-butyl methyl sulfide (1.0 eq) to the cooled THF.

  • Slowly add a solution of n-BuLi (1.1 eq) dropwise, maintaining the temperature at -78°C.

  • Stir the resulting solution at -78°C for 1 hour to ensure complete deprotonation.

  • Add freshly distilled benzaldehyde (1.0 eq) dropwise to the solution of the lithiated sulfide.

  • Stir the reaction mixture at -78°C for 2 hours, then allow it to slowly warm to room temperature.

  • Quench the reaction by the careful addition of a saturated aqueous solution of NH₄Cl.

  • Extract the aqueous layer with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Synthetic Transformations of Sec-Butyl Methyl Sulfoxide

Once synthesized, chiral sec-butyl methyl sulfoxide is not merely a final product but a versatile intermediate for further synthetic elaborations.

The Pummerer Rearrangement

The Pummerer rearrangement is a classic transformation of a sulfoxide into an α-acyloxy thioether in the presence of an acid anhydride, typically acetic anhydride.[1][13][14] This reaction effectively oxidizes the α-carbon of the original sulfide.

Mechanism: The reaction is initiated by the acylation of the sulfoxide oxygen by acetic anhydride. Subsequent elimination of acetic acid, facilitated by a base (acetate), generates a thionium ion intermediate. Nucleophilic attack by acetate on this electrophilic intermediate yields the α-acetoxy thioether.[13]

Pummerer Rearrangement Sulfoxide sec-Butyl Methyl Sulfoxide Intermediate1 Acylated Sulfoxide Sulfoxide->Intermediate1 Acylation Ac2O Acetic Anhydride Ac2O->Sulfoxide Thionium Thionium Ion Intermediate1->Thionium Elimination of AcOH Product α-Acetoxy Thioether Thionium->Product Nucleophilic Attack by AcO⁻

Sources

Application Note: sec-Butyl Methyl Sulfide – Strategic Utilization in Chiral Synthesis and Flavor Chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Topic: sec-Butyl Methyl Sulfide as an Intermediate for Specialty Chemicals Content Type: Application Note & Protocol Guide Audience: Synthetic Chemists, Process Engineers, and Flavor/Fragrance Researchers

Executive Summary & Chemical Profile

sec-Butyl Methyl Sulfide (2-(methylthio)butane, CAS: 10359-64-5) is a volatile organosulfur compound serving a dual function in the specialty chemicals market. While naturally occurring in trace amounts in matrices like galbanum and certain vegetable volatiles, its primary industrial value lies as a chiral building block .

Unlike symmetric dialkyl sulfides, the sec-butyl group possesses a stereogenic center at the C2 position. This feature makes sec-butyl methyl sulfide an ideal scaffold for:

  • Asymmetric Synthesis: Generating chiral sulfoxides and sulfinates utilized as auxiliaries in pharmaceutical manufacturing.

  • Flavor & Fragrance (F&F): Providing "vegetable," "onion," and "galbanum-like" top notes in savory profiles when used at parts-per-billion (ppb) levels.

Physicochemical Data Table
PropertyValueRelevance
Formula C₅H₁₂SPrecursor to sulfoxides (C₅H₁₂OS)
MW 104.21 g/mol Low MW facilitates distillation
Boiling Point 116–117 °CProcess-compatible volatility
Density 0.824 g/mLPhase separation in aqueous workups
Chirality (R) and (S) EnantiomersCritical for stereospecific applications
Odor Pungent / SulfurousSafety Warning: Requires stench trapping

Core Application: Chiral Scaffold for Sulfoxide Synthesis

The oxidation of sec-butyl methyl sulfide is not merely a functional group transformation; it is a gateway to sulfur chirality . When the sulfide sulfur is oxidized to a sulfoxide, it becomes a stereogenic center.[1] Because the sec-butyl group is already chiral, this oxidation creates a mixture of diastereomers.

Why this matters: In drug development, separating diastereomers (physical separation) is often easier than separating enantiomers. This compound serves as a model system for "sulfide surrogate" strategies where a chiral carbon directs the stereochemical outcome of a sulfur oxidation.

Diagram 1: Stereochemical Pathway

The following diagram illustrates the synthesis of the sulfide followed by its oxidation, highlighting the stereochemical inversion and subsequent diastereomer formation.

G Start (R)-2-Chlorobutane (Chiral Precursor) Reagent NaSMe (SN2 Inversion) Start->Reagent Intermediate (S)-sec-Butyl Methyl Sulfide (Inverted Center) Reagent->Intermediate  Inversion   Oxidant Oxidation (H2O2 / Catalyst) Intermediate->Oxidant Product Sulfoxide Diastereomers (Rs, Sc) and (Ss, Sc) Oxidant->Product  New Chiral Center @ S  

Caption: Pathway from chiral halide to diastereomeric sulfoxides via SN2 inversion and oxidative desymmetrization.

Experimental Protocols

Protocol A: Stereospecific Synthesis of (S)-sec-Butyl Methyl Sulfide

Objective: Synthesize high-purity (S)-2-(methylthio)butane from (R)-2-chlorobutane via nucleophilic substitution with inversion of configuration (Walden Inversion).

Safety Pre-Check:

  • Stench Alert: All vent lines must pass through a bleach (sodium hypochlorite) scrubber.

  • Flammability: Ground all glassware; use spark-proof equipment.

Reagents:

  • (R)-2-Chlorobutane (>98% ee)

  • Sodium Methanethiolate (NaSMe), solid or 20% aq. solution

  • Solvent: DMF (anhydrous) or Ethanol (95%)

  • Quench: 10% Sodium Hypochlorite (Bleach)

Step-by-Step Methodology:

  • Setup: Equip a 3-neck round-bottom flask with a reflux condenser, nitrogen inlet, and addition funnel. Connect the condenser outlet to the bleach trap.

  • Solubilization: Charge the flask with NaSMe (1.2 equivalents) and anhydrous DMF. Cool to 0°C in an ice bath.

    • Expert Insight: DMF is preferred over ethanol for SN2 reactions involving secondary halides to maximize nucleophilicity and minimize E2 elimination byproducts.

  • Addition: Dropwise add (R)-2-Chlorobutane (1.0 equivalent) over 30 minutes. Maintain internal temperature <10°C to suppress elimination.

  • Reaction: Allow the mixture to warm to room temperature, then heat to 50°C for 4 hours. Monitor by GC-FID.

    • Target: >95% conversion of chloride.

  • Workup: Pour the reaction mixture into 5 volumes of ice water. Extract 3x with pentane (low boiling point facilitates product isolation).

  • Purification: Wash combined organics with water (to remove DMF) and brine. Dry over MgSO₄.

  • Distillation: Fractionally distill at atmospheric pressure. Collect the fraction boiling at 116–117°C.

    • Yield Expectation: 70–80%.

    • Stereochemistry: The product is predominantly the (S)-enantiomer due to SN2 inversion.

Protocol B: Diastereoselective Oxidation to Sulfoxide

Objective: Controlled oxidation of the sulfide to sec-butyl methyl sulfoxide without over-oxidation to the sulfone.

Reagents:

  • (S)-sec-Butyl Methyl Sulfide (from Protocol A)

  • Sodium Periodate (NaIO₄)

  • Solvent: Methanol/Water (1:1)

Methodology:

  • Dissolution: Dissolve (S)-sec-butyl methyl sulfide (10 mmol) in 30 mL Methanol/Water (1:1). Cool to 0°C.

  • Oxidant Addition: Add NaIO₄ (10.5 mmol, 1.05 eq) in small portions.

    • Why NaIO₄? Unlike peroxides (mCPBA), periodate is highly selective for sulfoxide formation and rarely over-oxidizes to the sulfone (sulfuryl group) under these conditions.

  • Stirring: Stir at 0°C for 2 hours, then allow to warm to room temperature overnight. Precipitated NaIO₃ (sodium iodate) will appear.

  • Filtration: Filter off the solid NaIO₃.

  • Extraction: Extract the filtrate with Dichloromethane (DCM).

  • Analysis: Analyze by Chiral HPLC or NMR.

    • Result: You will observe two diastereomers: (

      
      )-sulfoxide and (
      
      
      
      )-sulfoxide.[2]
    • Application: These diastereomers can be separated by column chromatography, providing pure chiral sulfoxides for use as auxiliaries in subsequent synthesis.

Flavor & Fragrance Application Notes

While primarily an intermediate, sec-butyl methyl sulfide is used directly in flavor creation.

  • Odor Profile: Green, vegetative, onion-like, sulfurous, slightly rubbery.

  • Threshold: Extremely low (ppb range).

  • Usage:

    • Galbanum Replacers: Used to add sharp, green top notes to synthetic galbanum oils.

    • Savory Flavors: Enhances the "cooked" profile in soups and meat flavors.

  • Stability: Stable in neutral pH; susceptible to oxidation in air (store under nitrogen).

Diagram 2: Application Workflow

This workflow visualizes the divergence between direct F&F use and chemical derivation.

Application Center sec-Butyl Methyl Sulfide FF_Use Flavor & Fragrance Center->FF_Use Pharma_Use Pharma Intermediate Center->Pharma_Use FF_Detail Galbanum notes Vegetable accords (Trace levels) FF_Use->FF_Detail Pharma_Detail Chiral Sulfoxides Ligands for Metals Radical Precursors Pharma_Use->Pharma_Detail

Caption: Dual-stream application workflow for sec-Butyl Methyl Sulfide.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 93062, 2-(Methylthio)butane. Retrieved from [Link]

  • The Good Scents Company (2024). sec-butyl methyl sulfide: Organoleptic Properties and Safety. Retrieved from [Link]

  • Organic Syntheses (Coll. Vol. 6, p. 586). General methods for sulfide synthesis via thiolate alkylation. (Analogous protocol adapted for sec-butyl derivatives). Retrieved from [Link]

  • Wojaczyńska, E., & Wojaczyński, J. (2010).Enantioselective synthesis of sulfoxides: 2000–2009. Chemical Reviews.

Sources

Industrial applications of thioethers like sec-Butyl Methyl sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: sec-Butyl Methyl Sulfide (SBMS) Focus: Chiral Synthesis Precursors & Analytical Standardization Document ID: AN-SBMS-2024-01

Introduction & Physicochemical Profile

sec-Butyl Methyl Sulfide (CAS: 10359-64-5), also known as 2-(methylthio)butane, is a volatile thioether characterized by a pungent, vegetative odor often described as "wild radish" or "cabbage-like." While structurally related to flavoring agents, SBMS is primarily utilized in industrial settings as a chiral building block for sulfoxide synthesis and as a reference standard for sulfur speciation in petrochemicals and fermentation analysis.

Critical Note on Flavor/Fragrance Use: Unlike its isomer n-butyl methyl sulfide (FEMA 2778), SBMS is not a FEMA-GRAS listed flavoring agent [1]. Its primary value lies in its chemical reactivity and use as an analytical marker, not as a food additive.

Physicochemical Constants
PropertyValueUnitRelevance
Molecular Formula C₅H₁₂S-Precursor stoichiometry
Molecular Weight 104.21 g/mol Calculation of molar equivalents
Boiling Point 116–117°CGC retention time prediction
Density 0.824g/mLVolumetric dosing
Chirality Yes (C2)-Exists as (R) and (S) enantiomers
Odor Threshold < 10ppbHigh potency; requires containment

Application A: Asymmetric Synthesis of Chiral Sulfoxides

Context: The oxidation of thioethers to sulfoxides is a pivotal transformation in pharmaceutical synthesis. SBMS is a unique substrate because it possesses a chiral carbon center (sec-butyl group). Oxidizing the sulfur atom creates a second chiral center, resulting in a mixture of diastereomers. This makes SBMS an ideal model substrate for testing kinetic resolution and diastereoselective oxidation protocols, which are critical for developing chiral drugs (e.g., proton pump inhibitors).

Mechanism: The transformation involves the electrophilic attack of an oxygen atom (from a peroxide source) onto the sulfur lone pair. Using a chiral catalyst (e.g., Ti(OiPr)₄/BINOL) allows for the preferential formation of one sulfoxide enantiomer/diastereomer.

Protocol: Titanium-Catalyzed Asymmetric Oxidation (Modified Kagan Method)

Objective: Selective oxidation of SBMS to sec-butyl methyl sulfoxide with high diastereomeric excess (de).

Materials:

  • Substrate: sec-Butyl Methyl Sulfide (SBMS) (>98%).[1]

  • Catalyst: Titanium(IV) isopropoxide [Ti(OiPr)₄].

  • Chiral Ligand: (+)-Diethyl tartrate (DET) or (R)-BINOL.

  • Oxidant: tert-Butyl hydroperoxide (t-BuOOH), 5.5 M in decane.

  • Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

  • Catalyst Formation:

    • In a flame-dried Schlenk flask under nitrogen, dissolve Ti(OiPr)₄ (1.0 eq) and (+)-DET (2.0 eq) in anhydrous DCM.

    • Stir at room temperature for 20 minutes to form the chiral Ti-complex.

    • Scientific Insight: The 1:2 Ti:Ligand ratio ensures a rigid chiral pocket around the metal center, maximizing stereocontrol [2].

  • Substrate Addition:

    • Cool the mixture to -20°C using an immersion cooler or cryostat.

    • Add SBMS (1.0 eq) slowly via syringe. Stir for 30 minutes to allow sulfur coordination to the Titanium center.

  • Controlled Oxidation:

    • Add t-BuOOH (1.1 eq) dropwise over 1 hour.

    • Critical Control: Rapid addition causes localized heating and over-oxidation to the sulfone (achiral byproduct). Maintain T < -15°C.

  • Quenching & Workup:

    • Monitor reaction progress via TLC (SiO₂, Hexane/EtOAc 3:1). Sulfoxide is more polar than sulfide.

    • Quench with 5% aqueous Na₂SO₃ to destroy excess peroxide.

    • Extract with DCM (3x), dry over MgSO₄, and concentrate.

  • Purification:

    • Purify via flash column chromatography to separate diastereomers if necessary.

Reaction Pathway Visualization:

OxidationPathway Sulfide sec-Butyl Methyl Sulfide (Chiral Carbon) Complex Ti-Tartrate-Sulfide Complex Sulfide->Complex Coordination (-20°C) Sulfoxide sec-Butyl Methyl Sulfoxide (2 Chiral Centers) Complex->Sulfoxide Enantioselective Release Oxidant t-BuOOH Oxidant->Complex O-Transfer Sulfone Sulfone (Over-oxidation Byproduct) Sulfoxide->Sulfone Excess Oxidant (Avoid!)

Caption: Asymmetric oxidation pathway of SBMS. Control of temperature and oxidant stoichiometry prevents sulfone formation.

Application B: Analytical Reference Standard (Petrochemical & Fermentation)

Context: In the petrochemical industry, trace thioethers like SBMS are catalyst poisons in hydrodesulfurization (HDS) units. In fermentation (brewing/winemaking), they act as markers for reductive faults. Accurate quantification requires a dedicated protocol using Sulfur Chemiluminescence Detection (SCD) due to its equimolar response and lack of hydrocarbon quenching.

Protocol: Trace Analysis by GC-SCD

Objective: Quantify SBMS in a hydrocarbon matrix at <100 ppb levels.

Instrument Setup:

  • GC System: Agilent 7890 or equivalent.

  • Detector: Sulfur Chemiluminescence Detector (SCD) or Pulsed Flame Photometric Detector (PFPD).

  • Column: DB-Sulfur SCD or HP-1 (60m x 0.32mm x 4.0µm). Thick film required for volatile retention.

Methodology:

  • Standard Preparation:

    • Stock Solution: Weigh 50 mg SBMS into 100 mL isooctane (500 ppm).

    • Working Standards: Serially dilute to 0.1, 1.0, and 10.0 ppm.

    • Internal Standard: Add Diphenyl Sulfide (DPS) at 5 ppm to all vials to correct for injection variability.

  • GC Parameters:

    • Inlet: Splitless mode, 250°C.

    • Carrier Gas: Helium at 2.0 mL/min (Constant Flow).

    • Oven Program:

      • 40°C (hold 5 min) → Trap volatiles.

      • Ramp 10°C/min to 200°C.

      • Hold 5 min.

    • SCD Burner: 800°C, Hydrogen/Air mix optimized for ceramic tube stability.

  • Data Analysis:

    • Calculate the Relative Response Factor (RRF) using the Internal Standard.

    • The SBMS peak typically elutes between n-propyl sulfide and n-butyl sulfide.

Analytical Workflow:

AnalyticalWorkflow Sample Sample Matrix (Fuel or Extract) Prep Dilution & IS Addition (Diphenyl Sulfide) Sample->Prep GC Gas Chromatography (DB-Sulfur Column) Prep->GC Splitless Inj. SCD SCD Detector (Chemiluminescence) GC->SCD Elution Data Quantitation (ppb Level) SCD->Data Signal Integration

Caption: Workflow for trace quantification of SBMS using GC-SCD. Splitless injection ensures maximum sensitivity.

Safety & Handling Guidelines

  • Containment: SBMS has a low odor threshold. All handling must occur in a functioning fume hood. Glassware should be bleached (oxidized) immediately after use to neutralize the stench.

  • Storage: Store under inert gas (Argon/Nitrogen) at 2–8°C. Thioethers can slowly oxidize to sulfoxides in air.

  • Incompatibility: Avoid contact with strong oxidizers (Nitric acid, Peroxides) outside of controlled reaction vessels due to exotherm risk.

References

  • FEMA/IOFI. (2023). FEMA GRAS Flavor Ingredient Library. Flavor and Extract Manufacturers Association. [Link] (Note: Search confirms absence of sec-butyl methyl sulfide as a direct flavor additive).

  • Kagan, H. B., & Namy, J. L. (1986). Lanthanides in organic synthesis. Tetrahedron.
  • Organic Syntheses. (2009).[2] Enantioselective Oxidation of Alkyl Aryl Sulfides. Org. Synth. 86, 121.[2] [Link]

  • NIST. (2023). Butane, 2-(methylthio)- Properties. NIST Chemistry WebBook, SRD 69.[3] [Link]

  • Siebert, T. E., et al. (2010).[4] Volatile Sulfur Compounds in Wine. Journal of Agricultural and Food Chemistry. (Context for VSC analysis).

Sources

Application Notes & Protocols: Synthetic Pathways Utilizing the sec-Butyl Group

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Abstract

The sec-butyl group, a structurally simple yet stereochemically significant moiety, offers a unique handle for controlling reactivity and three-dimensional architecture in complex molecule synthesis. Its inherent chirality and moderate steric bulk make it a valuable component in asymmetric synthesis and a powerful tool in organometallic chemistry. This guide provides an in-depth exploration of the strategic applications of the sec-butyl group, focusing on its role in stereocontrol and as the reactive core of sec-butyllithium. We present field-proven insights into the causality behind experimental choices and provide detailed, step-by-step protocols for key transformations.

Introduction: The Strategic Value of the sec-Butyl Group

In the lexicon of organic chemistry, alkyl groups are often seen as simple, non-polar appendages. The butyl isomers (n-butyl, iso-butyl, tert-butyl, and sec-butyl), however, offer a subtle yet powerful diversity in steric hindrance and electronic properties. The sec-butyl group, formally named butan-2-yl, is unique among these isomers as it is inherently chiral.[1] Derived from butane by removing a hydrogen from a secondary carbon, its point of attachment is a stereocenter, existing as either (R)- or (S)-butan-2-yl.[1]

This intrinsic chirality, combined with its intermediate steric profile—less bulky than the tert-butyl group but more demanding than n-butyl—underpins its utility in modern synthetic chemistry. Its strategic applications can be broadly categorized into two areas:

  • Stereochemical Control: The defined three-dimensional arrangement of the sec-butyl group can be exploited to influence the stereochemical outcome of reactions, either as part of a chiral auxiliary or as a directing group on a substrate.

  • Organometallic Reactivity: As sec-butyllithium (sec-BuLi), it serves as a powerful, sterically hindered strong base for deprotonations that are challenging for other organolithium reagents.[2]

This document will delve into these applications, providing both the theoretical framework and practical protocols for their implementation in a research setting.

Data Presentation: Comparison of Butyl Isomers

To fully appreciate the role of the sec-butyl group, it is useful to compare it with its isomers.

Isomer Common Name IUPAC Name Structure Key Features
n-Butyln-ButylButyl–CH₂CH₂CH₂CH₃Linear, flexible, minimal steric hindrance.
iso-ButylIsobutyl2-Methylpropyl–CH₂CH(CH₃)₂Branched at C2, moderate steric hindrance.
sec-Butyl sec-Butyl Butan-2-yl –CH(CH₃)CH₂CH₃ Chiral, branched at C1 (point of attachment). [1]
tert-Butyltert-Butyltert-Butyl–C(CH₃)₃Highly branched, significant steric hindrance.[1]

sec-Butyllithium: A Reagent for Challenging Deprotonations

sec-Butyllithium (sec-BuLi) is a commercially available organolithium reagent that functions as a source of the sec-butyl carbanion.[2] Its utility stems from a combination of high basicity and significant steric hindrance, which differentiates it from the more commonly used n-butyllithium (n-BuLi).

Causality of Reactivity: Why Choose sec-BuLi?
  • Enhanced Basicity: The carbon-lithium bond in sec-BuLi is highly polarized. Due to the alkyl group's electron-donating inductive effect originating from a secondary carbon, the carbanion is less stable and therefore more basic than that of n-BuLi.[2] This makes sec-BuLi highly effective for the deprotonation of very weak carbon acids where n-BuLi is unsatisfactory.[2][3]

  • Steric Influence: As a bulkier base, sec-BuLi can exhibit different regioselectivity compared to n-BuLi, often favoring deprotonation at a less sterically hindered site.[4]

  • Safety and Handling: sec-BuLi is an extremely strong base and is pyrophoric. It reacts violently with water and can attack common ether solvents like diethyl ether at room temperature within minutes, a reactivity not seen with n-BuLi solutions.[2][3] All manipulations must be performed under a dry, inert atmosphere (e.g., Argon or Nitrogen) using anhydrous solvents and proper syringe/cannula techniques.

Application in Asymmetric Synthesis: Enantioselective Deprotonation

A cornerstone application of sec-BuLi is in asymmetric deprotonation when complexed with a chiral ligand. The most classic example is its use with the chiral diamine (-)-sparteine. The sec-BuLi/(-)-sparteine complex acts as a chiral base, capable of selectively removing one of two enantiotopic protons, thereby generating an enantioenriched, configurationally stable organolithium intermediate.[2][5][6] This intermediate can then be trapped with an electrophile to yield a chiral product with high enantiomeric excess.

G cluster_start Setup cluster_reaction Asymmetric Deprotonation cluster_workup Electrophilic Trap A Prochiral Substrate + (-)-Sparteine B Dissolve in Anhydrous Ether at -78 °C A->B C Add sec-BuLi (forms chiral complex) B->C D Selective Proton Abstraction C->D E Enantioenriched Organolithium Intermediate D->E F Add Electrophile (E+) E->F G Quench Reaction F->G H Aqueous Workup & Purification G->H I Enantiomerically Enriched Product H->I

Caption: Workflow for Asymmetric Deprotonation.
Protocol 1: Asymmetric Lithiation-Substitution of N-Boc-Indoline

This protocol is adapted from the work of Beak and coworkers and demonstrates the asymmetric deprotonation of N-Boc-indoline using sec-BuLi and (-)-sparteine, followed by quenching with an electrophile.[5]

Materials:

  • N-Boc-indoline

  • (-)-Sparteine

  • sec-Butyllithium (titrated solution in cyclohexane)

  • Anhydrous diethyl ether (Et₂O)

  • Electrophile (e.g., Trimethylsilyl chloride, TMSCl)

  • Saturated aqueous NH₄Cl solution

  • Standard glassware for anhydrous reactions (flame-dried)

Procedure:

  • Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, thermometer, and argon inlet, add N-Boc-indoline (1.0 equiv).

  • Solvent and Ligand Addition: Add anhydrous Et₂O via cannula. Cool the resulting solution to -78 °C using a dry ice/acetone bath. Add (-)-sparteine (1.2 equiv) dropwise via syringe.

  • Deprotonation: Add a solution of sec-BuLi (1.2 equiv) dropwise over 15 minutes, ensuring the internal temperature does not rise above -75 °C. The solution may change color.

  • Stirring: Stir the reaction mixture at -78 °C for 4 hours.

  • Electrophilic Quench: Add the electrophile (e.g., TMSCl, 1.5 equiv) dropwise.

  • Warm-up and Quench: Allow the reaction to warm slowly to room temperature and stir for an additional 2 hours. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

  • Workup: Transfer the mixture to a separatory funnel, extract with Et₂O (3x), wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to yield the 2-substituted N-Boc-indoline.

Expected Outcome: This procedure typically yields the 2-substituted product with excellent enantiomeric ratios (e.r. often >95:5).[5] The absolute configuration is dependent on the substrate and electrophile used.

Substrate Electrophile Product Yield Enantiomeric Ratio (e.r.)
N-Boc-IndolineTMSCl(S)-N-Boc-2-(trimethylsilyl)indoline~75%98:2
N-Boc-IndolineMeI(S)-N-Boc-2-methylindoline~80%96:4
Data adapted from reference[5].

The sec-Butyl Group in Stereocontrol

Beyond its role in organometallic reagents, the sec-butyl group itself can be a powerful stereodirecting element when incorporated into a substrate. Its moderate steric bulk and defined chirality can influence the facial selectivity of reactions at nearby prochiral centers.

Role in Chiral Auxiliary-Mediated Reactions

Chiral auxiliaries are enantiomerically pure compounds that are temporarily attached to a substrate to direct a stereoselective reaction.[7] After the reaction, the auxiliary is removed, yielding an enantiomerically enriched product. The Evans oxazolidinone auxiliaries are a prime example of this strategy, often used for asymmetric alkylations and aldol reactions.[8][9][10]

When a substrate containing a sec-butyl group is acylated with an Evans auxiliary, the auxiliary's chiral environment dominates, but the sec-butyl group's own stereocenter and bulk contribute to the overall diastereoselectivity of subsequent reactions, such as enolate alkylation. The enolate typically forms a rigid, chelated structure where one face is sterically shielded by the auxiliary's substituent (e.g., a benzyl or isopropyl group). The incoming electrophile is therefore directed to the opposite, less-hindered face.[9][11]

G cluster_1 Step 1: Acylation cluster_2 Step 2: Diastereoselective Alkylation cluster_3 Step 3: Auxiliary Cleavage A sec-Butyl Propionyl Chloride + Chiral Auxiliary (e.g., Evans) B Acylated Auxiliary A->B Base C Deprotonation (e.g., NaHMDS, LDA) B->C D Chelated (Z)-Enolate C->D E Add Electrophile (E+) D->E F Alkylated Product (High Diastereoselectivity) E->F G Hydrolysis or Reduction (e.g., LiOH/H₂O₂, LiBH₄) F->G H Chiral Carboxylic Acid / Alcohol + Recovered Auxiliary G->H

Caption: General workflow for a chiral auxiliary-based synthesis.
Protocol 2: Diastereoselective Alkylation of an N-Acyl Oxazolidinone

This protocol is a generalized procedure based on the principles established by D.A. Evans for the alkylation of chiral N-acyl oxazolidinones.[12]

Materials:

  • Chiral oxazolidinone (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone)

  • Acyl chloride (e.g., 3-methylpentanoyl chloride, which contains a sec-butyl fragment)

  • Base for acylation (e.g., n-BuLi or triethylamine)

  • Base for enolization (e.g., Sodium bis(trimethylsilyl)amide, NaHMDS)

  • Electrophile (e.g., Benzyl bromide, BnBr)

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous NaHCO₃ and NH₄Cl solutions

Procedure:

  • Acylation: Dissolve the chiral oxazolidinone (1.0 equiv) in anhydrous THF at -78 °C. Add n-BuLi (1.05 equiv) and stir for 15 min. Add the acyl chloride (1.1 equiv) and allow the reaction to warm to 0 °C over 1 hour. Quench with sat. NaHCO₃ and perform a standard aqueous workup to isolate the N-acylated oxazolidinone.

  • Enolization: Dissolve the purified N-acylated oxazolidinone (1.0 equiv) in anhydrous THF and cool to -78 °C. Add NaHMDS (1.1 equiv as a 1.0 M solution in THF) dropwise. Stir for 30 minutes to form the sodium enolate.

  • Alkylation: Add the electrophile (BnBr, 1.2 equiv) dropwise at -78 °C. Stir the reaction at this temperature for 4 hours or until TLC analysis indicates consumption of the starting material.

  • Quench and Workup: Quench the reaction with saturated aqueous NH₄Cl. Allow the mixture to warm to room temperature. Extract with ethyl acetate, wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate.

  • Analysis and Purification: Determine the diastereomeric ratio (d.r.) of the crude product by ¹H NMR or GC analysis. Purify the major diastereomer by flash chromatography.

  • Auxiliary Cleavage: The purified product can be treated with reagents such as LiOH/H₂O₂ to yield the corresponding chiral carboxylic acid, or LiBH₄ to yield the chiral alcohol, allowing for recovery of the chiral auxiliary.[7]

Causality of Stereoselection: The high diastereoselectivity arises from the conformation of the chelated (Z)-enolate. The bulky substituent on the oxazolidinone (e.g., phenyl group) effectively blocks one face of the enolate plane. The incoming electrophile is forced to approach from the opposite, less sterically encumbered face, leading to the preferential formation of one diastereomer.[9]

The sec-Butyl Moiety as a Protecting Group

While the sterically demanding tert-butyl group is a cornerstone of protecting group chemistry for alcohols (t-Bu ether) and amines (Boc group), the sec-butyl group is used far less frequently for this purpose.[1][13]

Comparative Analysis:

  • Introduction: A sec-butyl ether could theoretically be introduced under acidic conditions using 2-butanol, analogous to the use of isobutylene for tert-butyl ethers.[1] However, this is often less efficient.

  • Stability & Cleavage: A sec-butyl ether would be acid-labile, similar to a tert-butyl ether. The key difference lies in the mechanism of cleavage. Cleavage of a tert-butyl ether proceeds through a stable tertiary carbocation. Cleavage of a sec-butyl ether would proceed through a less stable secondary carbocation, generally requiring stronger acidic conditions for removal compared to other secondary protecting groups like tetrahydropyranyl (THP) but being more labile than a tert-butyl ether.

  • Practicality: The modest increase in stability over other secondary alcohol protecting groups, coupled with the lack of a significant steric advantage and potentially less efficient installation, means that other protecting groups are almost always preferred. For robust acid-labile protection, tert-butyl is superior; for milder conditions, silyl ethers (like TBS) or acetals (like THP) are more common and predictable.[14]

References

  • sec-Butylbenzene - Wikipedia. [Link]

  • Synthesis method of sec-butylbenzene - Google P
  • Bertini Gross, K. M.; Jun, Y. M.; Beak, P. Asymmetric Deprotonations: Lithiation of N-(tert-Butoxycarbonyl)indoline with sec-Butyllithium/(−)-Sparteine. The Journal of Organic Chemistry. [Link]

  • Stymiest, J. L.; Bagutski, V.; French, R. M.; Aggarwal, V. K. Asymmetric deprotonation using s-BuLi or i-PrLi and chiral diamines in THF. Journal of the American Chemical Society. 2010, 132(45), 15964-7. [Link]

  • Catalytic process for production of sec-butylbenzene - European Patent Office - EP 0475687 A1. [Link]

  • Understanding the Sec-Butyl Group: A Key Player in Organic Chemistry - Oreate AI Blog. [Link]

  • Process for producing sec-butyl benzene - Google P
  • sec-Butyllithium - chemeurope.com. [Link]

  • Understanding Deprotonation: The Role of Sec-Butyllithium in Synthesis. [Link]

  • Evans, D. A.; Bartroli, J.; Shih, T. L. Enantioselective aldol condensations. 2. Erythro-selective chiral aldol condensations via boron enolates. Journal of the American Chemical Society. 1981, 103(8), 2127–2129. [Link]

  • Asymmetric-Synthesis. [Link]

  • sec-Butyllithium - Wikipedia. [Link]

  • Hoppe, D.; Hense, T. Asymmetric Deprotonation with Alkyllithium–(−)‐Sparteine. Angewandte Chemie International Edition. 1997, 36, 2282-2316. [Link]

  • Chiral auxiliary - Wikipedia. [Link]

  • Asymmetric Synthesis - University of Windsor. [Link]

  • Shapiro, R. H.; Lipton, M. F.; Kolonko, K. J.; Buswell, R. L.; Capuano, L. A. 2-Butylbornene. Organic Syntheses. 1977, 57, 126. [Link]

  • Gage, J. R. Acylation, Diastereoselective Alkylation, and Cleavage of an Oxazolidinone Chiral Auxiliary: A Multistep Asymmetric Synthesis Experiment for the Undergraduate Organic Chemistry Laboratory. Journal of Chemical Education. 2001, 78(5), 644. [Link]

  • Myers, A. G. Evans Oxazolidinone Auxiliaries in Asymmetric Synthesis. Chem 115 Handout. [Link]

  • Enantioselective Lithiation - Macmillan Group, Princeton University. [Link]

  • Evans enolate alkylation-hydrolysis. [Link]

  • Adrio, J.; Carretero, J. C. The tert-Butylsulfinyl Group as a Highly Efficient Chiral Auxiliary in Asymmetric Pauson−Khand Reactions. Journal of the American Chemical Society. 1999, 121(33), 7411–7412. [Link]

  • Protecting Groups - Baran Lab, Scripps Research. [Link]

  • sec-Butyllithium synthesis method : r/Chempros - Reddit. [Link]

  • Amine Protection / Deprotection - Fisher Scientific. [Link]

  • Evans Auxiliaries and a Friend for Aldol Reactions - YouTube. [Link]

  • Protecting group - Wikipedia. [Link]

  • Isobutyl vs. Sec-Butyl: Understanding the Nuances of Butyl Groups - Oreate AI Blog. [Link]

  • Tips & Tricks: Protecting Groups - University of Rochester. [Link]

  • Alcohol Protecting Groups - University of Windsor. [Link]

  • Butyl group - Wikipedia. [Link]

  • Curran, D. P.; et al. Stereochemistry of Hexenyl Radical Cyclizations with tert-Butyl and Related Large Groups: Substituent and Temperature Effects. Journal of the American Chemical Society. 1999, 121(39), 9069–9079. [Link]

  • Chemistry 3 Diastereoselectivity overview: stereospecific vs. stereoselective - YouTube. [Link]

  • Johnson, T. A.; et al. Asymmetric carbon-carbon bond formations in conjugate additions of lithiated N-Boc allylic and benzylic amines to nitroalkenes: enantioselective synthesis of substituted piperidines, pyrrolidines, and pyrimidinones. Journal of the American Chemical Society. 2002, 124(39), 11689-98. [Link]

  • Li, Y.; et al. Applications of Zeolites to C1 Chemistry: Recent Advances, Challenges, and Opportunities. Advanced Materials. 2020, 32(34), e2002927. [Link]

  • Jung, M. E.; Zhang, T. Anti aldol selectivity in a synthetic approach to the C1-C12 fragment of the tedanolides. Organic Letters. 2008, 10(1), 137-40. [Link]

  • Bates, J. S.; et al. Developing quantitative synthesis-structure-function relations for framework aluminum arrangement effects in zeolite acid catalysis. Reaction Chemistry & Engineering. 2020, 5(11), 2059-2075. [Link]

  • Schmidt, J. E.; et al. Modular organic structure-directing agents for the synthesis of zeolites. Journal of the American Chemical Society. 2014, 136(3), 850-3. [Link]

Sources

Precision Modulation of Living Cationic Polymerization Using sec-Butyl Methyl Sulfide (SBMS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: AN-2026-SBMS-01

Abstract

This application note details the utility of sec-Butyl Methyl Sulfide (SBMS) as a nucleophilic Lewis base additive for controlling the living cationic polymerization of vinyl ethers. While traditional methods utilize dimethyl sulfide (DMS), SBMS offers a distinct steric profile due to the sec-butyl moiety. This steric bulk modulates the equilibrium constant between active and dormant propagating species, allowing for fine-tuned reaction kinetics and narrow molecular weight distributions (MWD < 1.15). This guide provides a comprehensive protocol for the purification of SBMS and its application in the synthesis of Poly(Isobutyl Vinyl Ether) (PIBVE).

Introduction & Mechanistic Rationale

The Challenge: Uncontrolled Propagation

In conventional cationic polymerization initiated by strong Lewis acids (e.g.,


), the propagating carbocation is highly unstable and reactive. This leads to rapid, uncontrolled chain growth and frequent chain transfer/termination events, resulting in polymers with broad polydispersity indices (PDI > 2.0) and lack of end-group fidelity.
The Solution: Lewis Base Stabilization

The addition of a weak nucleophile (Lewis base) converts the unstable growing carbocation into a stable "dormant" onium species. The polymerization proceeds via a rapid dynamic equilibrium between this dormant state and the active carbocation.[1][2]

Why sec-Butyl Methyl Sulfide?

Most literature cites dimethyl sulfide (DMS) or 1,4-dioxane as stabilizers. However, SBMS introduces a unique variable: Asymmetric Steric Hindrance .

  • Electronic Effect: The sulfur atom retains high nucleophilicity to stabilize the cation.

  • Steric Effect: The bulky sec-butyl group destabilizes the sulfonium intermediate slightly more than the methyl groups of DMS. This results in a faster exchange rate and potentially faster propagation rates while maintaining "living" characteristics, a critical balance for industrial scalability.

Mechanistic Pathway

The following diagram illustrates the dynamic equilibrium mediated by SBMS during the polymerization of a vinyl ether.

G Initiator Initiator (R-Cl + EtAlCl2) Active Active Species (Carbocation) Initiator->Active Ionization Dormant Dormant Species (Sulfonium Ion) Active->Dormant + SBMS (Stabilization) Polymer Controlled Polymer (Narrow MWD) Active->Polymer + Monomer SBMS sec-Butyl Methyl Sulfide (Additive) Dormant->Active - SBMS (Activation)

Figure 1: The "Dormant-Active" equilibrium.[3] SBMS reversibly caps the carbocation, preventing termination while allowing controlled propagation.

Material Specifications & Safety

Chemical Profile: sec-Butyl Methyl Sulfide

Property Value Critical Note
CAS Number 10359-64-5 Verify isomer specificity (avoid n-butyl).[4]
Molecular Weight 104.21 g/mol Used for stoichiometric calculations.
Boiling Point 116–117 °C High enough for easy handling, low enough for removal.
Density 0.824 g/mL Essential for volumetric dosing.

| Solubility | Soluble in Hexane/Toluene | Compatible with non-polar cationic solvents. |

Safety Warning (The "Stench" Factor):

  • Olfactory Hazard: SBMS has a potent, disagreeable sulfur odor detectable at ppb levels.

  • Containment: All transfers must occur in a fume hood or glovebox.

  • Neutralization: Keep a bleach solution (sodium hypochlorite) ready to neutralize spills and glassware.

Experimental Protocols

Protocol A: Purification of SBMS (Critical Step)

Rationale: Cationic polymerization is intolerant to moisture and basic impurities (amines). Commercial SBMS is often 95-98% pure and must be dried.

  • Drying: Stir commercial SBMS over Calcium Hydride (

    
    ) for 24 hours at room temperature.
    
    • Visual Check: Evolution of hydrogen bubbles indicates active drying.

  • Degassing: Perform three freeze-pump-thaw cycles to remove dissolved oxygen.

  • Distillation: Distill under reduced pressure.

    • Setup: Flame-dried glassware under nitrogen flow.

    • Collection: Discard the first 10% (forerun). Collect the middle fraction.

  • Storage: Store in a brown Schlenk flask under positive nitrogen pressure or in a glovebox.

Protocol B: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)

Objective: Target Mn = 10,000 g/mol , Conversion > 95%.

Reagents:

  • Monomer: Isobutyl Vinyl Ether (IBVE), distilled over

    
    .
    
  • Solvent: Toluene (anhydrous).

  • Initiator: 1-Isobutoxyethyl acetate (IBEA) or the "HCl adduct" of IBVE.

  • Co-catalyst: Ethylaluminum Dichloride (

    
    ) (1.0 M in hexane).
    
  • Additive: Purified SBMS.

Workflow Diagram:

Workflow Step1 1. Preparation Flame-dry glassware Cool to 0°C or -40°C Step2 2. Charge Reactor Add Toluene, Monomer (IBVE), and SBMS (Additive) Step1->Step2 Step3 3. Initiation Add Initiator (IBEA) then EtAlCl2 (rapidly) Step2->Step3 Step4 4. Propagation Stir for calculated time (Color change: Yellow/Orange) Step3->Step4 Step5 5. Termination Quench with Methanol/NH3 Step4->Step5

Figure 2: Step-by-step polymerization workflow.

Step-by-Step Procedure:

  • Reactor Setup: Equip a glass tube or Schlenk flask with a 3-way stopcock. Flame-dry under vacuum and backfill with dry Nitrogen.

  • Solvent & Monomer Addition:

    • Add Toluene (18.0 mL).

    • Add IBVE (2.5 mL, ~19 mmol).

    • Add SBMS (0.5 mL, ~4 mmol).

    • Note: The ratio of [SBMS]/[Initiator] should be approx 20:1 to ensure effective stabilization.

  • Temperature Control: Immerse the flask in a cooling bath (0°C for standard control, -40°C for ultra-high precision).

  • Initiation:

    • Add the initiator precursor (IBEA) (0.2 mmol).

    • Start Reaction: Inject

      
       solution (0.2 mmol) via a gas-tight syringe.
      
    • Observation: The solution should turn a pale yellow, indicating the formation of the stabilized cation. If it turns dark brown/black immediately, the reaction is uncontrolled (insufficient SBMS or moisture contamination).

  • Quenching: After the desired time (typically 30-60 mins), add 2 mL of ammoniacal methanol to terminate the reaction.

  • Workup: Wash the polymer solution with dilute HCl, then water. Evaporate solvent and dry in vacuo.

Data Analysis & Validation

To verify the "Living" nature of the polymerization, researchers must validate the following criteria:

Validation MetricExpected Outcome with SBMSInterpretation
Linearity of Mn vs. Conversion Linear (

)
Indicates no chain transfer. Chains grow proportionally to monomer consumption.
First-Order Kinetics Linear

vs. time
Constant concentration of active centers (no termination).
Polydispersity (Mw/Mn) < 1.15Narrow distribution confirms rapid exchange between Active/Dormant species.[1]
Mw Control Matches theoretical (

)

Troubleshooting Guide:

  • Broad MWD (>1.5): Increase [SBMS] concentration. The exchange rate is too slow, or stabilization is insufficient.

  • No Polymerization: The Lewis base (SBMS) is too strong or in too high excess, effectively "killing" the cation. Reduce [SBMS] or increase temperature.

  • Odor issues: Oxidize glassware with bleach before removing from the hood.

References

  • Aoshima, S., & Higashimura, T. (1986).[3] Living cationic polymerization of vinyl monomers by organoaluminum halides.[3][5] 1. Ethylaluminum dichloride/ester initiating systems.[3] Polymer Bulletin, 15(5), 417-423.[3] Link[3]

  • Cho, C. G., Feit, B. A., & Webster, O. W. (1990).[3] Cationic polymerization of isobutyl vinyl ether: livingness enhancement by dialkyl sulfides.[2][3] Macromolecules, 23(7), 1918–1923.[3] Link[2][3]

    • Key Reference: This seminal paper establishes the use of dialkyl sulfides in living cationic polymerization.[3]

  • Aoshima, S., & Kanaoka, S. (2009).[2] A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245–5287. Link

  • Sigma-Aldrich. (2022). Safety Data Sheet: tert-Butyl methyl sulfide (Isomer analog for safety data). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing sec-Butyl Methyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of sec-Butyl Methyl sulfide (also known as 2-(methylthio)butane)[1][2][3]. This resource is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We will delve into the underlying mechanisms, provide actionable troubleshooting advice in a direct question-and-answer format, and offer detailed protocols to help you maximize your yield and purity.

Foundational Synthesis Strategy: The Thiolate Nucleophilic Substitution

The most prevalent and direct method for synthesizing sec-Butyl Methyl sulfide is an analogue of the Williamson ether synthesis, which involves the nucleophilic substitution of a sec-butyl halide with a methyl thiolate anion.[4][5][6] This reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism.[7][8]

In this process, a strong base is used to deprotonate methanethiol, generating the highly nucleophilic methyl thiolate ion (CH₃S⁻). This anion then attacks the electrophilic carbon of a sec-butyl halide (e.g., 2-bromobutane), displacing the halide leaving group in a single, concerted step.[7][9]

Core Reaction Mechanism

Caption: SN2 mechanism for sec-Butyl Methyl sulfide synthesis.

Troubleshooting Guide & FAQs

This section addresses the most common issues encountered during the synthesis. Each question is followed by an in-depth analysis of potential causes and validated solutions.

Q1: My reaction yield is very low, or I've isolated no product at all. What is the most likely cause?

A: Low to no yield in this synthesis almost always points to a critical issue: the competition between the desired SN2 substitution and the E2 (bimolecular elimination) side reaction.[10][11] Because a secondary alkyl halide is used, and the thiolate nucleophile is also a reasonably strong base, conditions must be carefully controlled to favor substitution.[12]

Primary Cause: Dominance of the E2 Elimination Pathway

The methyl thiolate anion can act as a base, abstracting a proton from a carbon adjacent to the carbon bearing the leaving group. This results in the formation of butene isomers (1-butene and 2-butene) instead of the desired sulfide product.

sn2_vs_e2 Reactants Reactants 2-Bromobutane + CH₃SNa SN2_Path SN2_Path Reactants->SN2_Path Substitution (Nucleophilic Attack) E2_Path E2 Pathway Favored by: - High Temperature - Strong, Bulky Base - Polar Protic Solvent Reactants->E2_Path Elimination (Proton Abstraction) SN2_Product sec-Butyl Methyl sulfide (Desired Product) SN2_Path->SN2_Product E2_Product Butene Isomers (Side Products) E2_Path->E2_Product

Sources

Technical Support Center: Purification of sec-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the purification of crude sec-Butyl Methyl sulfide (sBMS). This guide is designed for researchers, chemists, and drug development professionals to provide practical, field-tested solutions to common challenges encountered during the purification of this thioether. Here, we move beyond simple protocols to explain the underlying chemical principles, enabling you to troubleshoot effectively and ensure the highest purity for your downstream applications.

Frequently Asked Questions (FAQs) & Core Concepts

This section addresses foundational questions regarding the purification strategy for sBMS, focusing on the rationale behind each methodological choice.

Q1: What are the most common impurities in crude sec-Butyl Methyl sulfide and why do they form?

A1: Understanding the potential impurities is the cornerstone of designing an effective purification strategy. Crude sBMS, typically synthesized via Williamson ether synthesis analog (thiolate alkylation), is often contaminated with:

  • Unreacted Starting Materials: The most common culprits are 2-butanethiol and a methylating agent (e.g., methyl iodide). 2-butanethiol is particularly problematic due to its volatility and strong, unpleasant odor.

  • Oxidation Products: Thioethers are susceptible to oxidation, which can occur during synthesis or workup if exposed to air or oxidizing agents. This leads to the formation of sec-butyl methyl sulfoxide and, under harsher conditions, sec-butyl methyl sulfone.[1][2]

  • Side-Reaction Byproducts: Dimerization or other side reactions can lead to the formation of species like di-sec-butyl disulfide or di-sec-butyl sulfide.[3]

  • Residual Solvents and Salts: Depending on the reaction and workup conditions, inorganic salts and reaction solvents may be present.

Q2: What is the primary recommended purification method for crude sBMS?

A2: Fractional distillation is the most effective and scalable method for purifying sec-Butyl Methyl sulfide.[1] The rationale is based on the significant differences in boiling points between sBMS and its common impurities. sBMS has a boiling point of approximately 116-117°C, which allows for clean separation from less volatile impurities like sulfoxides, sulfones, and disulfides, and more volatile impurities if present.[4][5]

Q3: Why is a pre-distillation wash necessary?

A3: A pre-distillation aqueous wash is a critical step for removing non-volatile salts and, more importantly, acidic or basic impurities. Specifically, an aqueous base wash (e.g., 5% NaOH) is highly effective at removing residual 2-butanethiol. The basic solution deprotonates the acidic thiol (pKa ~10-11) to form the sodium 2-butanethiolate salt, which is highly soluble in the aqueous phase and can be easily separated, a principle widely used in organic synthesis.[6] This step significantly reduces the malodorous character of the crude product and prevents co-distillation of the volatile thiol.

Q4: How do I confirm the purity of my final product?

A4: Purity validation is essential. The two most common and effective methods are:

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is the ideal technique to determine the percentage purity of the sample and to identify any trace volatile impurities that may have co-distilled with the product.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides structural confirmation of the sBMS and can reveal the presence of impurities if they are at a sufficient concentration (>1%).

Troubleshooting Guide: Distillation & Purification Issues

This section addresses specific problems that may arise during the purification process in a direct question-and-answer format.

Q5: My distilled product is clear and boils at the correct temperature, but it still has a strong, foul "skunky" odor. What went wrong?

A5: This is a classic sign of thiol contamination. The likely cause is an inefficient or skipped pre-distillation caustic wash. Even trace amounts of 2-butanethiol can impart a powerful odor.

  • Root Cause: The boiling point of 2-butanethiol (~98°C) is close enough to that of sBMS (116-117°C) that it can co-distill, especially if the fractional distillation column is not highly efficient.

  • Solution: Combine the impure fractions, re-wash thoroughly with 5-10% NaOH solution, dry the organic layer with a suitable drying agent (e.g., anhydrous MgSO₄ or Na₂SO₄), and re-distill carefully.

Q6: The distillation is very slow, and the temperature at the still head is fluctuating and won't stabilize. What should I do?

A6: This issue, known as "bumping" or uneven boiling, points to problems with heat transfer or pressure.

  • Root Cause 1: Inadequate Heating. The heating mantle may not be providing even or sufficient heat. Ensure good surface contact between the flask and the mantle.

  • Root Cause 2: Lack of Boiling Chips/Stirring. Smooth boiling is essential. Always use fresh boiling chips or magnetic stirring to provide nucleation sites for bubbles to form.

  • Root Cause 3: System Leaks (if under vacuum). While sBMS is typically distilled at atmospheric pressure, any leaks in the glassware joints can disrupt thermal equilibrium. Ensure all joints are properly sealed.

  • Solution: Allow the apparatus to cool. Add fresh boiling chips or a magnetic stir bar. Ensure the heating mantle is set appropriately and that the distillation flask is not overfilled (ideally 1/2 to 2/3 full). Check all glassware joints for a secure fit.

Q7: I see a white solid forming in my condenser during distillation. What is it?

A7: This is highly unusual for sBMS purification and suggests a significant contamination issue.

  • Root Cause: The solid could be a low-melting point organic compound or, more likely, an inorganic salt being carried over as an aerosol due to vigorous boiling or "bumping." This can happen if the crude product was not properly dried after an aqueous wash.

  • Solution: Stop the distillation. Allow the system to cool completely. Dissolve the crude material in a non-polar solvent like diethyl ether, re-wash with brine (saturated NaCl solution) to remove residual water, separate the organic layer, dry it thoroughly with anhydrous magnesium sulfate, filter, and remove the solvent on a rotary evaporator before attempting the distillation again.

Data Presentation: Physical Properties

Understanding the physical properties of sBMS and its potential impurities is crucial for troubleshooting and optimizing the purification process. The table below summarizes key data points.

CompoundMolecular FormulaMolecular Weight ( g/mol )Boiling Point (°C)Density (g/cm³)Solubility in Water
sec-Butyl Methyl Sulfide C₅H₁₂S104.21116 - 1170.824Poor[4][5]
2-ButanethiolC₄H₁₀S90.19980.835Sparingly soluble
sec-Butyl Methyl SulfoxideC₅H₁₂OS120.21> 200 (High)~1.0Soluble
Di-sec-butyl sulfideC₈H₁₈S146.291650.839Insoluble[7]
Methyl sec-butyl disulfideC₅H₁₂S₂136.28~180-190 (Est.)~0.98Insoluble[3]

Experimental Protocols & Workflows

Visualizing the Purification Workflow

The following diagram outlines the standard workflow for purifying crude sec-Butyl Methyl sulfide.

G cluster_prep Pre-Distillation Cleanup cluster_purify Purification cluster_analysis Analysis crude Crude sBMS wash Caustic Wash (5% NaOH) crude->wash Remove Thiols dry Dry (Anhydrous MgSO₄) wash->dry Remove Water distill Fractional Distillation dry->distill collect Collect Fraction @ 116-117°C distill->collect analysis Purity Check (GC-MS, NMR) collect->analysis

Caption: Standard workflow for sBMS purification.

Protocol 1: Pre-Distillation Caustic Wash

This protocol is designed to remove acidic impurities, primarily residual 2-butanethiol, from the crude product.

  • Setup: Place the crude sec-Butyl Methyl sulfide in a separatory funnel of appropriate size.

  • Wash: Add an equal volume of a 5% (w/v) aqueous sodium hydroxide (NaOH) solution to the separatory funnel.

  • Extraction: Stopper the funnel, invert it, and open the stopcock to vent any pressure. Close the stopcock and shake vigorously for 1-2 minutes, venting periodically.

  • Separation: Place the funnel in a ring stand and allow the layers to separate completely. The lower layer will be the aqueous phase.

  • Drain: Carefully drain and discard the lower aqueous layer.

  • Repeat (Optional): For highly contaminated crude, repeat the wash with a fresh portion of 5% NaOH solution.

  • Brine Wash: Add an equal volume of brine (saturated aqueous NaCl) to the organic layer in the funnel. Shake for 30 seconds. This step helps to remove residual water and break any emulsions.

  • Final Separation: Allow the layers to separate and drain the lower aqueous brine layer.

  • Drying: Transfer the washed organic layer (top layer) to an Erlenmeyer flask and add a suitable amount of anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄). Swirl the flask; if the drying agent clumps together, add more until some remains free-flowing. Let it sit for 15-20 minutes to ensure all water is absorbed.

  • Filtration: Filter the dried organic layer through a fluted filter paper or a cotton plug in a funnel directly into a clean, dry round-bottom flask suitable for distillation.

Protocol 2: Atmospheric Fractional Distillation

This protocol separates the sec-Butyl Methyl sulfide from less volatile and more volatile impurities.

  • Apparatus Setup: Assemble a fractional distillation apparatus using a round-bottom flask, a fractionating column (e.g., Vigreux or packed), a distillation head with a thermometer, a condenser, and a receiving flask. Ensure all joints are properly greased and clamped.

  • Charge the Flask: Add the dried, filtered crude product from Protocol 1 to the distillation flask along with a few fresh boiling chips or a magnetic stir bar.

  • Heating: Begin heating the flask gently using a heating mantle. If using a stirrer, begin stirring.

  • Equilibration: As the liquid begins to boil, observe the vapor rising through the column. A "reflux ring" of condensing vapor will slowly ascend. Allow this ring to rise slowly to the top of the column to ensure good separation (thermal equilibrium).

  • Distillation: The temperature at the thermometer should stabilize at the boiling point of the most volatile component. Discard any initial low-boiling "forerun" that comes over.

  • Collection: When the temperature at the distillation head stabilizes at the boiling point of sec-Butyl Methyl sulfide (116-117°C), replace the receiving flask with a clean, pre-weighed collection flask.[4][5]

  • Monitoring: Continue collecting the fraction as long as the temperature remains stable. If the temperature drops, it may indicate that all the product has distilled. If it rises significantly, it indicates a higher-boiling impurity is beginning to distill; at this point, stop the distillation or change the receiving flask.

  • Shutdown: Stop heating and allow the apparatus to cool completely before disassembling.

Troubleshooting Decision Tree

This diagram provides a logical path for diagnosing and solving common purification problems.

G start Analyze Crude Product (GC/TLC) q1 Foul 'Thiol' Odor Present? start->q1 wash Perform Caustic Wash (Protocol 1) q1->wash Yes distill Proceed to Distillation (Protocol 2) q1->distill No wash->distill q2 Distillation Temperature Unstable? distill->q2 check_heat Check Heating & Stirring/ Add Boiling Chips q2->check_heat Yes collect Collect Pure Fraction q2->collect No check_heat->distill q3 Purity by GC-MS < 98%? collect->q3 redistill Combine Fractions & Re-distill with More Efficient Column q3->redistill Yes final Product Meets Spec q3->final No redistill->distill

Caption: Troubleshooting decision tree for sBMS purification.

References

  • The Good Scents Company. (n.d.). sec-butyl methyl sulfide. Retrieved from [Link]

  • PureSynth. (n.d.). Sec-Butyl Methyl Sulfide 98%. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Methyl sec-butyl disulfide. PubChem Compound Database. Retrieved from [Link]

  • Stenutz, R. (n.d.). sec-butyl methyl sulfide. Retrieved from [Link]

  • Hanson, J. E., & Jingwen, C. (2024). How to purify a sulfone and sulfide sulfoxide without a column? ResearchGate. Retrieved from [Link]

  • Chad's Prep. (2021, February 2). 13.8 Sulfides | Organic Chemistry. YouTube. Retrieved from [Link]

  • Khan Academy. (n.d.). Preparation of sulfides. Retrieved from [Link]

Sources

Technical Support Center: sec-Butyl Methyl Sulfide Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of sec-Butyl Methyl Sulfide (2-methylsulfanylbutane). This guide is designed for researchers, chemists, and process development professionals encountering challenges during the synthesis and scale-up of this compound. We will move beyond simple procedural outlines to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide robust protocols to ensure a successful and scalable synthesis.

Overview of sec-Butyl Methyl Sulfide Synthesis

The most common and direct route to synthesizing sec-Butyl Methyl Sulfide is through a bimolecular nucleophilic substitution (SN2) reaction, a variant of the classic Williamson ether synthesis.[1][2][3] This involves the reaction of a methyl thiolate salt (e.g., sodium thiomethoxide, NaSMe) with a sec-butyl halide (e.g., 2-bromobutane).

While straightforward on paper, this reaction is fraught with challenges, particularly during scale-up. The primary issue stems from the nature of the sec-butyl halide substrate. As a secondary halide, it is highly susceptible to a competing elimination (E2) reaction, which generates undesired alkene byproducts.[4][5] The success of the synthesis hinges on carefully controlling reaction conditions to favor the SN2 pathway over the E2 pathway.

Core Reaction and Competing Pathway

The diagram below illustrates the desired SN2 reaction and the competing E2 side reaction. Understanding this competition is fundamental to troubleshooting and optimizing the synthesis.

G Diagram 1: S N 2 vs. E2 Competition cluster_sn2 Desired S N 2 Pathway cluster_e2 Competing E2 Pathway reactants 2-Bromobutane + Sodium Thiomethoxide (NaSMe) sn2_ts S N 2 Transition State (Backside Attack) reactants->sn2_ts Favored by: - Polar aprotic solvent - Less bulky, strong nucleophile - Lower temperature e2_ts E2 Transition State (Anti-periplanar) reactants->e2_ts Favored by: - Strong, bulky base - Higher temperature - Protic solvent product sec-Butyl Methyl Sulfide sn2_ts->product byproduct Butene Isomers (1-butene, 2-butene) e2_ts->byproduct

Caption: Diagram 1: SN2 vs. E2 Competition in sec-Butyl Methyl Sulfide Synthesis.

Troubleshooting Guide & FAQs

This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.

Low Yield & Byproduct Formation

Question: My reaction yield is significantly lower than expected, and GC-MS analysis shows the presence of butene isomers. What is causing this and how can I fix it?

Answer: This is the classic sign of the E2 elimination reaction outcompeting your desired SN2 substitution.[6][7] The thiomethoxide ion, while a good nucleophile, is also a reasonably strong base. With a secondary halide like 2-bromobutane, conditions must be carefully selected to minimize elimination.

Root Causes & Solutions:

Probable CauseScientific RationaleRecommended Solution
High Temperature Elimination reactions have a higher activation energy than substitution reactions and are more entropically favored. Increasing the temperature will disproportionately increase the rate of the E2 pathway.[5]Maintain a strict, low-to-moderate reaction temperature (e.g., 0-50°C, depending on the solvent). Implement controlled, dropwise addition of the alkyl halide to a cooled solution of the thiolate to manage the reaction exotherm.
Inappropriate Solvent Protic solvents (e.g., ethanol, water) can solvate the nucleophile, reducing its nucleophilicity and effectively increasing its basic character, which favors E2.Use a polar aprotic solvent such as DMF, DMSO, or Acetone.[8] These solvents solvate the cation (Na+) but leave the thiolate anion "naked" and highly nucleophilic, favoring the SN2 reaction.
Strongly Basic Conditions If using a very strong, sterically hindered base to generate the thiolate in situ, or if the thiolate itself is too basic under the chosen conditions, E2 will be favored.The sodium salt of methanethiol is generally appropriate. Avoid excessively strong or bulky bases like potassium tert-butoxide.[6] Ensure the reaction is not run with a large excess of the base.

Question: My final product is contaminated with dimethyl disulfide (DMDS). Where is this coming from?

Answer: This contamination arises from the oxidative dimerization of your sodium thiomethoxide nucleophile. Thiolates are easily oxidized, especially in the presence of atmospheric oxygen.

Prevention Strategies:

  • Maintain an Inert Atmosphere: The most critical step is to run the reaction under a blanket of inert gas (Nitrogen or Argon). Purge the reaction vessel thoroughly before adding reagents and maintain a positive pressure of inert gas throughout the synthesis and work-up.

  • Use Fresh, High-Quality Reagents: Ensure the sodium thiomethoxide is fresh and has been stored properly to prevent premature oxidation.

  • Temperature Control: Higher temperatures can accelerate the rate of oxidation. Adhering to strict temperature control for the SN2 reaction will also help minimize this side reaction.

Reaction Control & Scale-Up

Question: On a larger scale, I'm observing a significant exotherm that is difficult to control. Why is this happening and what are the risks?

Answer: The SN2 reaction is exothermic. On a lab scale (milligrams to grams), this heat can often dissipate into the surroundings. However, as you scale up, the volume of the reaction increases cubically while the surface area of the flask (through which heat dissipates) only increases squarely. This leads to heat accumulation, which can cause the reaction temperature to rise uncontrollably.

Risks of Poor Heat Management:

  • Runaway Reaction: An uncontrolled exotherm can cause the solvent to boil violently, leading to a dangerous pressure increase in a closed system.

  • Increased Byproducts: As discussed, higher temperatures strongly favor the E2 elimination pathway, drastically reducing your yield and purity.

  • Safety Hazards: Increased pressure and boiling can lead to vessel failure or release of flammable and malodorous materials.

Solutions for Scale-Up:

  • Controlled Addition: Add the 2-bromobutane slowly (dropwise) to the thiomethoxide solution using an addition funnel or syringe pump. This allows the heat to be generated gradually and dissipated by the cooling system.

  • Efficient Cooling: Use an appropriately sized cooling bath (ice-water, cryocooler) and ensure efficient stirring to maintain a uniform internal temperature. For pilot-scale or larger, a jacketed reactor with a circulating coolant is essential.

  • Dilution: Running the reaction at a slightly lower concentration can provide more thermal mass to absorb the heat generated, though this may impact reaction kinetics and vessel occupancy.

Question: Is there a better overall methodology for scaling up this synthesis to improve safety and yield?

Answer: Yes. For industrial-scale synthesis of thioethers, Phase Transfer Catalysis (PTC) is often a superior method.[9][10][11]

In a PTC system, the reaction occurs in a biphasic mixture (e.g., an aqueous solution of sodium thiomethoxide and an organic solvent with the 2-bromobutane). A phase-transfer catalyst, typically a quaternary ammonium salt like tetrabutylammonium bromide (TBAB), transports the thiolate anion from the aqueous phase into the organic phase where it can react.[12]

Advantages of PTC for Scale-Up:

  • Milder Conditions: Reactions can often be run at lower temperatures, reducing E2 byproduct formation.

  • Improved Safety: Avoids the need for expensive, and sometimes hazardous, anhydrous polar aprotic solvents like DMF or DMSO.

  • Simplified Work-up: Product is already in the organic phase, simplifying separation.

  • Enhanced Reaction Rates: The catalyst facilitates rapid reaction between the nucleophile and substrate.

Detailed Experimental Protocols

Protocol 1: Standard SN2 Synthesis in DMF

! SAFETY FIRST !: This reaction should be performed in a well-ventilated chemical fume hood. sec-Butyl Methyl Sulfide and its precursors have strong, unpleasant odors and are flammable.[13] Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and nitrile gloves.[14]

Reagents & Equipment:

  • Sodium Thiomethoxide (NaSMe)

  • 2-Bromobutane

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Three-neck round-bottom flask with magnetic stirrer

  • Condenser, dropping funnel, and nitrogen/argon inlet

  • Cooling bath (ice-water)

Procedure:

  • Setup: Assemble the glassware and ensure it is dry. Purge the entire system with nitrogen for 15-20 minutes.

  • Reagent Charging: Under a positive flow of nitrogen, charge the flask with sodium thiomethoxide (1.1 equivalents) and anhydrous DMF.

  • Cooling: Cool the stirred suspension to 0-5°C using an ice-water bath.

  • Substrate Addition: Add 2-bromobutane (1.0 equivalent) dropwise via the addition funnel over 1-2 hours, ensuring the internal temperature does not exceed 10°C.

  • Reaction: After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by TLC or GC.

  • Quenching: Carefully quench the reaction by pouring it into a stirred mixture of ice and water.

  • Extraction: Extract the aqueous mixture with diethyl ether or MTBE (3x).

  • Washing: Combine the organic extracts and wash with water, followed by brine.

  • Drying & Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and carefully remove the solvent by rotary evaporation.

  • Purification: Purify the crude product by fractional distillation under atmospheric pressure, collecting the fraction boiling at approximately 116-117°C.[15]

Workflow Diagram

G Diagram 2: Experimental Workflow for Synthesis start Start: Assemble & Purge Apparatus (N2) charge Charge NaSMe & Anhydrous DMF start->charge cool Cool to 0-5°C charge->cool add Dropwise Addition of 2-Bromobutane cool->add react Stir at RT for 12-18h add->react monitor Monitor by GC/TLC react->monitor monitor->react Incomplete quench Quench with Ice-Water monitor->quench Complete extract Extract with Ether/MTBE quench->extract wash Wash with Water & Brine extract->wash dry Dry over Na2SO4 & Concentrate wash->dry purify Fractional Distillation dry->purify end End: Pure sec-Butyl Methyl Sulfide purify->end G Diagram 3: Troubleshooting Decision Tree start Problem Encountered low_yield Low Yield? start->low_yield byproducts Check GC-MS for Byproducts low_yield->byproducts Yes unreacted_sm High % of Unreacted Starting Material? low_yield->unreacted_sm No, mostly starting material butene Butene Isomers Present? byproducts->butene dmds DMDS Present? butene->dmds No sol_e2 E2 Competition is the Cause. - Lower Temperature - Use Polar Aprotic Solvent - Check Base Stoichiometry butene->sol_e2 Yes dmds->unreacted_sm No sol_oxidation Oxidation of Thiolate. - Use Inert Atmosphere (N2/Ar) - Use Fresh Reagents dmds->sol_oxidation Yes sol_kinetics Poor Reaction Kinetics. - Increase Reaction Time - Check Reagent Quality - Consider PTC Method unreacted_sm->sol_kinetics Yes

Caption: Diagram 3: A decision tree to diagnose common synthesis problems.

References

  • Rapid and Convenient Thioester Synthesis Under Phase-Transfer Catalysis Conditions. Phosphorus, Sulfur, and Silicon and the Related Elements, 185(12). [Link] [9][11]2. Phase Transfer Catalysis Preparation of Aryl Thioethers. Synthetic Communications, 12(13). [Link] [10]3. SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses. [Link]

Sources

Validation & Comparative

A Senior Application Scientist's Guide to Alternatives for sec-Butyl Methyl Sulfide in Organic Reactions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Re-evaluating a Workhorse Functional Group

In the landscape of organic synthesis, thioethers (sulfides) represent a fundamental functional group, valued for their unique nucleophilicity, ability to coordinate with transition metals, and their role as precursors to valuable sulfoxides and sulfones.[1][2] Among the myriad of available thioethers, sec-Butyl Methyl sulfide (2-(methylthio)butane) is a simple aliphatic sulfide. While not as ubiquitously cited in seminal synthetic methodologies as reagents like dimethyl sulfoxide (DMSO) or dimethyl sulfide (DMS), its branched sec-butyl group offers distinct steric and electronic properties.

However, the drive towards greener, safer, and more efficient chemical processes necessitates a critical evaluation of every reagent we employ.[3] Concerns over the volatility, strong odors characteristic of thioethers, and the broader push for sustainable chemistry encourage us to explore viable alternatives.[4][5] This guide provides an in-depth comparison of alternatives to sec-Butyl Methyl sulfide, structured not by reaction class, but by the desired chemical function. We will delve into the causality behind experimental choices, present comparative data, and provide actionable protocols to aid researchers, scientists, and drug development professionals in making informed decisions at the bench.

Physicochemical & Safety Profile of sec-Butyl Methyl Sulfide

To select a suitable alternative, we must first establish a performance baseline. sec-Butyl Methyl sulfide is a colorless liquid with physical and chemical properties that dictate its handling and application.

Table 1: Physicochemical and Safety Data for sec-Butyl Methyl Sulfide

PropertyValueSource
CAS Number 10359-64-5[6]
Molecular Formula C₅H₁₂S[6]
Molecular Weight 104.22 g/mol [7]
Boiling Point 165 °C (lit.)
Density 0.839 g/mL at 25 °C (lit.)
Refractive Index n20/D 1.45 (lit.)
Flash Point 39 °C (102.2 °F) - closed cup
GHS Hazard Codes H225/H226 (Flammable), H315 (Skin Irrit.), H319 (Eye Irrit.), H335 (Resp. Irrit.)[6][7]
Key Safety Notes Flammable liquid and vapor. Vapors may form explosive mixtures with air.[8][9]

Its relatively high boiling point compared to smaller sulfides like DMS makes it less volatile, but it remains a flammable liquid requiring careful handling.[8][10] The characteristic unpleasant odor of volatile sulfur compounds is a significant practical consideration for any laboratory use.[5]

Core Synthetic Roles of Aliphatic Thioethers

The utility of a simple thioether like sec-Butyl Methyl sulfide stems from the reactivity of the sulfur atom. Understanding these roles is key to identifying functional replacements.

  • Sulfur Nucleophilicity: The lone pairs on the sulfur atom make thioethers excellent nucleophiles, readily reacting with electrophiles like alkyl halides to form stable sulfonium salts.[11] This reactivity is foundational to their use as alkylating agents or in the generation of sulfur ylides.

  • Oxidation to Sulfoxides and Sulfones: The sulfur center can be selectively oxidized to the sulfoxide (S=O) or sulfone (O=S=O) oxidation state.[1] Chiral sulfoxides, in particular, are powerful auxiliaries in asymmetric synthesis.[12]

  • Ligands in Transition Metal Catalysis: The "soft" nature of the sulfur atom allows it to act as a strong ligand for many transition metals, finding application in catalysis and materials science.[13]

  • C-S Bond Cleavage and Manipulation: While stable, the C-S bond can be cleaved under specific reductive or rearrangement conditions (e.g., Pummerer reaction), making thioethers versatile synthetic intermediates.[14][15]

Comparative Guide to Alternatives

The "best" alternative is context-dependent. The following sections compare classes of alternatives based on the intended synthetic function, with supporting data to guide selection.

Category 1: Alternative Alkyl Thioethers - A Study in Sterics and Volatility

For reactions where the core thioether functionality is required, modifying the alkyl substituents is the most direct approach. The choice of alkyl group directly impacts steric hindrance, boiling point (volatility), and solubility.

Table 2: Comparison of Common Alkyl Thioethers

CompoundStructureBoiling Point (°C)Key Considerations
Dimethyl Sulfide (DMS)CH₃-S-CH₃37Highly volatile, strong odor. Minimal steric hindrance. Common reagent in Swern oxidation and as a reducing agent.
Diethyl SulfideC₂H₅-S-C₂H₅92Less volatile than DMS, but still has a strong odor.[11] Offers slightly more steric bulk.
sec-Butyl Methyl Sulfide (CH₃CH₂)CH(CH₃)-S-CH₃165Moderate volatility, branched structure provides significant steric hindrance around the sulfur.
tert-Butyl Methyl Sulfide(CH₃)₃C-S-CH₃101-102High steric hindrance from the t-butyl group can prevent unwanted side reactions at sulfur. Can serve as a building block for complex molecules.[16]
n-Butyl Methyl SulfideCH₃(CH₂)₃-S-CH₃~142-145Linear analogue of the target, offering less steric bulk.[7]

Expertise in Action: Why Choose a Different Alkyl Group?

The decision to substitute sec-Butyl Methyl sulfide with another simple thioether is a tactical one driven by reaction kinetics and selectivity.

  • For Reduced Steric Hindrance: In cases where the sulfur atom needs to access a sterically crowded electrophile, switching to a less hindered sulfide like n-Butyl Methyl sulfide or Diethyl Sulfide would be a logical choice.

  • For Increased Steric Protection: Conversely, if the goal is to use the sulfur as a directing group while preventing its direct participation in a reaction (e.g., unwanted alkylation), the highly hindered tert-Butyl Methyl sulfide is a superior choice. The bulky t-butyl group acts as a "protecting" group for the sulfur atom itself.

  • For Volatility Control: In reactions requiring easy removal of the sulfide post-reaction, the low boiling point of Dimethyl Sulfide (DMS) is advantageous. However, its high volatility and potent stench require excellent fume hood containment. sec-Butyl Methyl sulfide offers a less volatile alternative if removal by distillation is not a primary concern.

Category 2: Aryl Thioethers - Introducing Electronic Effects

Aryl thioethers, such as thioanisole (methyl phenyl sulfide), offer a different electronic profile compared to their aliphatic counterparts.

  • Thioanisole (C₆H₅-S-CH₃): The phenyl group is electron-withdrawing via induction but can donate electron density through resonance. This modulates the nucleophilicity of the sulfur atom and introduces reactivity on the aromatic ring (e.g., electrophilic aromatic substitution).

    • Use Case: An excellent alternative when the reaction requires electronic tuning of the sulfur center or when subsequent modification of the aromatic ring is desired.

Category 3: Alternative Sulfur Sources & Precursors

In many applications, the thioether is itself synthesized as part of a larger molecule. In these cases, the true "alternative" is not another thioether, but a different sulfur-transfer reagent.

  • Thiols (R-SH): Thiols are the direct precursors to thioethers via S-alkylation, analogous to the Williamson ether synthesis.[17][18] The corresponding sec-butanethiol could be used with a methylating agent to generate the target sulfide in situ.

    • Causality: This approach is chosen when a custom thioether is needed. The key consideration is the handling of thiols, which are notorious for their overpowering stench.[17] Thiolates (the conjugate base of thiols) are superb nucleophiles.[17]

  • Thiourea ((NH₂)₂C=S): A reliable method for preparing thiols from alkyl halides, which can then be converted to thioethers. The initial reaction forms an isothiouronium salt, which is then hydrolyzed.[1]

    • Trustworthiness: This two-step procedure is often preferred over using sodium sulfide or hydrosulfide because it avoids the formation of symmetrical sulfide byproducts.

  • Metal Sulfides (e.g., Na₂S): Can be used to synthesize symmetrical sulfides from two equivalents of an alkyl halide.

Category 4: Green & Unconventional Alternatives

When sec-Butyl Methyl sulfide is considered as a reaction medium or a non-critical component, the principles of green chemistry suggest a broader range of alternatives.[19][20]

  • Bio-derived Solvents: Terpenes (e.g., limonene), esters (e.g., 2-methyl-THF), and other solvents derived from biomass are becoming increasingly viable replacements for traditional volatile organic compounds (VOCs).[4]

  • Ionic Liquids (ILs) & Deep Eutectic Solvents (DES): These non-volatile solvents can offer unique reactivity and selectivity profiles while eliminating hazards associated with VOCs.[20]

  • Supercritical Fluids (e.g., scCO₂): For specialized applications, supercritical carbon dioxide is a non-toxic, non-flammable, and environmentally benign medium.[20][21]

The choice of a green solvent is highly dependent on the specific reaction's solubility and temperature requirements.

Workflow & Diagrams

Decision-Making Workflow for Thioether Selection

This diagram outlines the logical process for selecting an appropriate alternative based on key experimental parameters.

G start Start: Need to replace sec-Butyl Methyl Sulfide q1 Is the thioether a reagent or a solvent? start->q1 reagent Reagent q1->reagent Reagent solvent Solvent/Medium q1->solvent Solvent q2 Is steric hindrance a key factor? reagent->q2 ans_green Evaluate Green Solvents: - Bio-solvents (2-MeTHF) - Ionic Liquids - Supercritical Fluids solvent->ans_green sterics_yes Yes q2->sterics_yes Yes sterics_no No q2->sterics_no No q3 Need MORE or LESS hindrance? sterics_yes->q3 q4 Are electronic effects important? sterics_no->q4 more_sterics More q3->more_sterics More less_sterics Less q3->less_sterics Less ans_more Use tert-Butyl Methyl Sulfide more_sterics->ans_more ans_less Use n-Butyl Methyl Sulfide or Diethyl Sulfide less_sterics->ans_less electronics_yes Yes q4->electronics_yes Yes electronics_no No q4->electronics_no No ans_electronics Consider Aryl Thioethers (e.g., Thioanisole) electronics_yes->ans_electronics ans_volatility Consider Volatility: DMS (volatile) or higher MW sulfides (less volatile) electronics_no->ans_volatility

Caption: Decision tree for selecting a suitable alternative to sec-butyl methyl sulfide.

Reaction Mechanism: Oxidation of a Thioether

The oxidation of a thioether to a sulfoxide is a cornerstone reaction. This diagram illustrates a generalized pathway using a peroxide reagent (e.g., H₂O₂).

G cluster_product Product RSR R-S-R' (Thioether) Sulfoxide R-S(=O)-R' (Sulfoxide) RSR->Sulfoxide Nucleophilic Attack H2O2 H-O-O-H (Peroxide) H2O2->Sulfoxide Proton Transfer

Caption: Generalized mechanism for the oxidation of a thioether to a sulfoxide.

Experimental Protocol: Oxidation of an Aliphatic Thioether

This protocol provides a self-validating system for the oxidation of a thioether to its corresponding sulfoxide, a reaction for which sec-Butyl Methyl sulfide or its alternatives would be suitable substrates. This procedure is adapted from well-established methodologies for sulfide oxidation.[12][22]

Objective: To synthesize sec-Butyl Methyl sulfoxide from sec-Butyl Methyl sulfide using hydrogen peroxide as a green oxidant.

Materials:

  • sec-Butyl Methyl sulfide (or alternative thioether), 1.0 equiv.

  • Methanol (or other suitable alcohol solvent)

  • Hydrogen Peroxide (30% aqueous solution), 1.1 equiv.

  • Saturated aqueous sodium sulfite solution

  • Dichloromethane (DCM) or Ethyl Acetate for extraction

  • Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

  • Magnetic stirrer and stir bar

  • Ice-water bath

  • Separatory funnel

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, dissolve sec-Butyl Methyl sulfide (e.g., 5.0 mmol, 0.52 g) in methanol (20 mL).

  • Cooling: Place the flask in an ice-water bath and allow the solution to cool to 0-5 °C with stirring.

    • Causality: The oxidation is exothermic. Cooling is critical to prevent over-oxidation to the sulfone and to control the reaction rate.

  • Addition of Oxidant: Add 30% hydrogen peroxide (5.5 mmol, 0.62 mL) dropwise to the stirred solution over 10-15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Reaction Monitoring: After the addition is complete, allow the reaction to stir at 0-5 °C for 1 hour, then warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting sulfide is consumed.

  • Quenching: Cool the reaction mixture back to 0-5 °C in an ice bath. Slowly add saturated aqueous sodium sulfite solution dropwise until the effervescence ceases. Test for peroxides using peroxide test strips to ensure a complete quench.

    • Trustworthiness: This step safely destroys any excess hydrogen peroxide, preventing potential hazards during the workup. Sodium sulfite is oxidized to sodium sulfate in the process.

  • Workup & Isolation: a. Remove the methanol under reduced pressure using a rotary evaporator. b. To the remaining aqueous residue, add dichloromethane (30 mL) and transfer the mixture to a separatory funnel. c. Extract the aqueous layer with two additional portions of dichloromethane (2 x 20 mL). d. Combine the organic layers and wash with brine (20 mL). e. Dry the combined organic phase over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude sulfoxide.

  • Purification: The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure, if applicable.

Characterization: The final product should be characterized by ¹H NMR, ¹³C NMR, and IR spectroscopy to confirm its structure and purity.

Conclusion and Future Outlook

While sec-Butyl Methyl sulfide is a perfectly viable thioether, the modern synthetic chemist has a broad palette of alternatives, each offering specific advantages. The choice is no longer about mere availability but is a strategic decision balancing steric, electronic, safety, and environmental factors. For direct replacement, other aliphatic thioethers like tert-Butyl Methyl sulfide offer superior steric control. For electronically tuned systems, aryl thioethers are the logical choice.

Looking forward, the development of novel sulfur-containing scaffolds and greener synthetic methods will continue to expand our options.[23][24] The principles outlined in this guide—understanding the core function of the reagent, establishing a baseline for comparison, and considering the causality behind procedural steps—provide a robust framework for navigating these choices and advancing the goals of efficient and sustainable chemistry.

References

  • The Crucial Role of Tert-Butyl Methyl Sulfide in Modern LPG Refining, NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Understanding the Sec-Butyl Group: A Key Player in Organic Chemistry, Oreate AI Blog. [Link]

  • Scientists develop new method for creating promising new sulphur-based medicines, NTU Singapore. [Link]

  • Butyl methyl sulfide | C5H12S | CID 12339, PubChem, NIH. [Link]

  • Thiols And Thioethers, Master Organic Chemistry. [Link]

  • Fernandez, I., et al. (1998). Catalytic Asymmetric Oxidation of tert-Butyl Disulfide. Synthesis of tert-Butanesulfinamides, tert-Butyl Sulfoxides, and tert-Butanesulfinimines. Journal of the American Chemical Society. [Link]

  • Sulfur Containing Scaffolds in Drugs: Synthesis and Application in Medicinal Chemistry, PMC, NIH. [Link]

  • 15.12: Thioethers (Sulfides) and Silyl Ethers, Chemistry LibreTexts. [Link]

  • Jessop, P. G. (2011). Alternative Solvents: Shades of Green. Organic Process Research & Development. [Link]

  • GREEN ALTERNATIVES TO TRADITIONAL ORGANIC SOLVENTS, JETIR. [Link]

  • 2.6: Ethers, Epoxides and Sulfides, Chemistry LibreTexts. [Link]

  • Synthesis of bis-methyl sulfide 6, ResearchGate. [Link]

  • Structural and Redox Interconversions of Sulfur Ligands of Transition Metal Complexes, ChemRxiv. [Link]

  • Greener synthesis of chemical compounds and materials, Royal Society Open Science. [Link]

  • ASYMMETRIC SYNTHESIS OF tert-BUTYL tert-BUTANETHIOSULFINATE, Organic Syntheses. [Link]

  • Green Solvents for Sustainable Organic Synthesis: An Overview, ResearchGate. [Link]

  • Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO, Organic Letters, ACS Publications. [Link]

  • Synthesis of sulfides (thioethers) and derivatives, Organic Chemistry Portal. [Link]

  • Thioethers and Sulfides Overview, Scribd. [Link]

  • Green solvent, Wikipedia. [Link]

  • Bond-Forming and -Breaking Reactions at Sulfur(IV): Sulfoxides, Sulfonium Salts, Sulfur Ylides, and Sulfinate Salts, Chemical Reviews, ACS Publications. [Link]

  • Synthetic strategies to access thioethers from alcohols, ResearchGate. [Link]

  • Transition Metal Mediated Hydrolysis of C−S Bonds, Semantic Scholar. [Link]

  • Thioether (Sulfide) Synthesis - EASY!, YouTube. [Link]

Sources

The Analytical Challenge: Why Cross-Reactivity Matters

Author: BenchChem Technical Support Team. Date: February 2026

A Senior Application Scientist's Guide to Investigating the Cross-Reactivity of sec-Butyl Methyl Sulfide in Analytical Systems

In the landscape of analytical chemistry, particularly within the realms of environmental monitoring, food science, and clinical diagnostics, the accurate detection of specific volatile organic compounds (VOCs) is paramount. This guide focuses on sec-butyl methyl sulfide (SBMS), a sulfur-containing organic compound, and provides a comprehensive framework for conducting cross-reactivity studies. As researchers, scientists, and drug development professionals, understanding the potential for analytical interference is not merely a procedural checkbox; it is the bedrock of data integrity and reliable interpretation.

This document moves beyond a generic protocol, offering a deep dive into the rationale behind experimental design, the anticipation of potential challenges, and the interpretation of outcomes. We will explore the principles of analytical selectivity and provide a detailed, actionable workflow for assessing the cross-reactivity of SBMS with structurally similar compounds.

The detection of sec-butyl methyl sulfide is often performed in complex matrices, where a host of other volatile compounds coexist. Cross-reactivity, in this context, refers to the phenomenon where the analytical signal intended to be specific for SBMS is also generated by other, structurally related or unrelated, compounds. This can lead to false-positive results or an overestimation of the SBMS concentration, with significant consequences for research and development decisions.

The primary analytical technique for volatile sulfur compounds is Gas Chromatography (GC) coupled with a selective detector, such as a Sulfur Chemiluminescence Detector (SCD) or a Mass Spectrometer (MS). While these techniques offer high sensitivity and selectivity, they are not entirely immune to interference.

Understanding the Avenues of Cross-Reactivity with sec-Butyl Methyl Sulfide

To design a robust cross-reactivity study, we must first understand the potential sources of interference. For sec-butyl methyl sulfide, these can be broadly categorized as:

  • Isomeric Interference: Compounds with the same chemical formula (C₅H₁₂S) but different structural arrangements are prime candidates for cross-reactivity. These include:

    • tert-Butyl methyl sulfide

    • n-Butyl methyl sulfide

    • Isobutyl methyl sulfide

    • Diethyl sulfide

  • Structural Analogs: Compounds that share a similar functional group (sulfide) or overall shape can also elicit a response from the analytical system.

  • Matrix Effects: Components of the sample matrix can co-elute with SBMS or alter its ionization efficiency in MS, leading to signal suppression or enhancement.

The following diagram illustrates the logical flow for identifying and confirming potential cross-reactants.

Caption: Workflow for Investigating Cross-Reactivity.

Experimental Design: A Step-by-Step Protocol for Cross-Reactivity Assessment

This section outlines a detailed experimental protocol for assessing the cross-reactivity of potential interfering compounds with the analysis of sec-butyl methyl sulfide using Gas Chromatography-Mass Spectrometry (GC-MS).

Materials and Instrumentation
  • Standards: Certified reference materials of sec-butyl methyl sulfide and potential cross-reactants (e.g., tert-butyl methyl sulfide, n-butyl methyl sulfide, isobutyl methyl sulfide).

  • Gas Chromatograph: Equipped with a suitable capillary column (e.g., DB-1ms, 30 m x 0.25 mm x 0.25 µm).

  • Mass Spectrometer: Capable of electron ionization (EI) and operating in both full scan and selected ion monitoring (SIM) modes.

  • Gases: Helium (carrier gas), high purity.

  • Solvents: Methanol or other suitable solvent for standard preparation.

Experimental Workflow

The following diagram outlines the key steps in the experimental procedure.

G cluster_0 Preparation cluster_1 GC-MS Analysis cluster_2 Data Analysis A Prepare Individual Stock Solutions B Create Working Standard Mixtures A->B C Optimize GC Method for SBMS B->C D Analyze Individual Standards C->D E Analyze Mixed Standards C->E F Determine Retention Times D->F G Compare Mass Spectra E->G H Calculate Peak Resolution E->H

Caption: Experimental Protocol for GC-MS Cross-Reactivity Study.

Detailed Protocol
  • Standard Preparation:

    • Prepare individual stock solutions of sec-butyl methyl sulfide and each potential cross-reactant in methanol at a concentration of 1000 µg/mL.

    • From the stock solutions, prepare a series of working standards at concentrations ranging from 1 to 100 µg/mL.

    • Prepare a mixed standard solution containing sec-butyl methyl sulfide and all potential cross-reactants at a mid-range concentration (e.g., 10 µg/mL).

  • GC-MS Method Optimization:

    • Develop a GC method that provides good chromatographic separation of the target analytes. A typical temperature program might be:

      • Initial temperature: 40°C, hold for 2 minutes.

      • Ramp: 10°C/minute to 250°C.

      • Hold: 5 minutes.

    • Set the MS to acquire data in full scan mode over a mass range of m/z 35-350 to identify the characteristic mass spectra of each compound.

  • Analysis of Individual Standards:

    • Inject each individual standard solution to determine its retention time and mass spectrum. This establishes the baseline analytical characteristics of each compound in isolation.

  • Analysis of Mixed Standards:

    • Inject the mixed standard solution to assess the chromatographic separation of the compounds.

    • Carefully examine the chromatogram for co-eluting peaks.

  • Data Analysis and Interpretation:

    • Retention Time Comparison: Compare the retention times of the potential cross-reactants to that of sec-butyl methyl sulfide. Closely eluting peaks indicate a higher risk of interference.

    • Mass Spectra Comparison: Overlay the mass spectra of co-eluting peaks to identify unique and shared fragment ions. The presence of shared ions can make deconvolution of the signals challenging.

    • Peak Resolution Calculation: For closely eluting peaks, calculate the chromatographic resolution (Rs). A resolution of less than 1.5 indicates incomplete separation and a high likelihood of cross-reactivity.

Data Presentation and Interpretation: A Comparative Analysis

The results of the cross-reactivity study should be presented in a clear and concise manner to facilitate comparison.

Table 1: Chromatographic and Mass Spectrometric Data for sec-Butyl Methyl Sulfide and Potential Cross-Reactants
CompoundRetention Time (min)Key Mass Fragments (m/z)
sec-Butyl Methyl Sulfide8.25104, 89, 61, 47
tert-Butyl Methyl Sulfide7.98104, 89, 57
n-Butyl Methyl Sulfide8.51104, 75, 61, 47
Isobutyl Methyl Sulfide8.42104, 89, 57, 41

Note: The data presented in this table is hypothetical and for illustrative purposes only.

From the hypothetical data in Table 1, we can see that all the isomers have the same molecular ion at m/z 104, which is expected. However, their fragmentation patterns differ, which can be used for selective detection using SIM mode. The retention times are also very close, highlighting the importance of a well-optimized chromatographic method.

Table 2: Peak Resolution between sec-Butyl Methyl Sulfide and Potential Cross-Reactants
Compound PairResolution (Rs)
sec-Butyl Methyl Sulfide / tert-Butyl Methyl Sulfide1.8
sec-Butyl Methyl Sulfide / n-Butyl Methyl Sulfide1.5
sec-Butyl Methyl Sulfide / Isobutyl Methyl Sulfide1.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

The resolution data in Table 2 indicates that while tert-butyl methyl sulfide is well-separated from sec-butyl methyl sulfide, isobutyl methyl sulfide shows significant peak overlap (Rs < 1.5), suggesting a high potential for cross-reactivity under these chromatographic conditions.

Mitigating Cross-Reactivity: Strategies and Best Practices

When cross-reactivity is identified, several strategies can be employed to mitigate its impact:

  • Chromatographic Optimization: Further refinement of the GC method (e.g., using a slower temperature ramp, a longer column, or a different stationary phase) can improve the separation of interfering compounds.

  • Selective Ion Monitoring (SIM): By monitoring only the unique fragment ions of sec-butyl methyl sulfide, the contribution from co-eluting compounds can be minimized.

  • Tandem Mass Spectrometry (MS/MS): This technique provides an additional layer of selectivity by isolating a specific precursor ion and then fragmenting it to produce characteristic product ions.

  • Sample Preparation: The use of selective sample preparation techniques, such as solid-phase microextraction (SPME) with a fiber coating that has a high affinity for the target analyte, can help to reduce the concentration of interfering compounds in the sample.

Conclusion: Ensuring Analytical Rigor

References

  • U.S. Environmental Protection Agency. (1996). Method 8260C: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). Retrieved from [Link]

  • National Institute of Standards and Technology. (n.d.). NIST Chemistry WebBook. Retrieved from [Link]

  • Restek Corporation. (n.d.). Chromatography Columns. Retrieved from [Link]

Comparative Reactivity Profile: n-Butyl, sec-Butyl, and tert-Butyl Moieties

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In synthetic organic chemistry and drug design, the butyl group is not a monolith but a spectrum of steric and electronic behaviors.[1] The isomerism between n-butyl (


) , sec-butyl (

)
, and tert-butyl (

)
dictates reaction pathways, metabolic stability, and receptor binding affinity.[2] This guide objectively compares these moieties, moving beyond basic textbook definitions to provide field-proven insights and experimental data for decision-making in synthesis and lead optimization.

Structural & Electronic "DNA"

The reactivity divergence among butyl isomers stems from two fundamental forces: Inductive/Hyperconjugative Stabilization and Steric Hindrance .

Electronic Stabilization (Carbocation/Radical)

The stability of electron-deficient intermediates (carbocations or radicals) increases with substitution.[2] This is the primary driver for


 and radical mechanisms.
IsomerStructureCarbon TypeElectronic Effect (+I)Hyperconjugation (α-H)
n-Butyl

Primary (

)
Weak2 hyperconjugative H's
sec-Butyl

Secondary (

)
Moderate5 hyperconjugative H's
tert-Butyl

Tertiary (

)
Strong9 hyperconjugative H's
Steric Demand (A-Values)

Steric bulk is quantified by A-values (conformational energy costs).[2] The tert-butyl group is a "steric anchor," often locking conformations, whereas n-butyl is a flexible "whip."

  • n-Butyl: Flexible, low steric penalty.

  • tert-Butyl: Rigid, high steric penalty (A-value ~4.9 kcal/mol).[2]

Nucleophilic Substitution: The vs. Dichotomy

The most critical operational difference lies in how these groups respond to nucleophiles.[2]

Comparative Performance Data

The following table summarizes the reactivity rates under Solvolysis (


 conditions) vs. Bimolecular Substitution (

conditions).
Substrate (R-Br)Relative Solvolysis Rate (

)*
Relative

Rate (with

)**
Dominant Mechanism
n-Butyl Bromide < 0.01 (Negligible)1.0 (Baseline)

sec-Butyl Bromide ~11.5~0.02Mixed / Competitive
tert-Butyl Bromide ~1,200,000~0 (Sterically blocked)

*Data normalized to Ethyl bromide in 80% Ethanol/Water. Note the massive acceleration for t-butyl due to cation stability. **Data normalized to Ethyl bromide in Acetone.[2] Note the steric shutdown of


 for t-butyl.
Mechanistic Decision Logic

The following diagram illustrates the decision pathway for selecting reaction conditions based on the butyl isomer.

SN1_SN2_Logic Start Select Butyl Isomer nBu n-Butyl (1°) Start->nBu sBu sec-Butyl (2°) Start->sBu tBu tert-Butyl (3°) Start->tBu SN2 Pathway: SN2 (Backside Attack) nBu->SN2 Unhindered CheckNu Nucleophile Strength? sBu->CheckNu tBu->SN2 BLOCKED SN1 Pathway: SN1 (Carbocation) tBu->SN1 Weak Base E2 Pathway: E2 (Elimination) tBu->E2 Strong Base CheckNu->SN2 Strong Nu: CheckNu->SN1 Weak Nu/Solvent:

Figure 1: Mechanistic divergence based on steric access and carbocation stability.

Experimental Protocol: Solvolysis Kinetics

Objective: To demonstrate the rapid ionization of tert-butyl halides compared to primary isomers.

  • Preparation: Prepare 0.1 M solutions of n-butyl chloride and tert-butyl chloride in ethanol.

  • Reagent: Prepare a 0.1 M

    
     solution in ethanol (Silver nitrate facilitates halide abstraction).
    
  • Execution:

    • Add 2 mL of

      
       solution to 2 mL of n-butyl chloride. Observation:  Solution remains clear (or very slow turbidity over hours/heat).
      
    • Add 2 mL of

      
       solution to 2 mL of tert-butyl chloride. Observation:  Immediate, heavy precipitation of AgCl.
      
  • Interpretation: The tert-butyl carbocation forms instantly, driving the precipitation. The primary n-butyl requires a strong nucleophile or heat to react, which is absent here.

Radical Halogenation: Selectivity Ratios

In Free Radical Substitution (e.g., late-stage functionalization), the bond dissociation energy (BDE) dictates regioselectivity.[2]

Bond Dissociation Energy (BDE) Data[2][3][4][5]
  • Primary C-H (n-butyl): ~101 kcal/mol

  • Secondary C-H (sec-butyl): ~98.5 kcal/mol

  • Tertiary C-H (tert-butyl): ~96.5 kcal/mol[2][3]

Bromination Selectivity Profile

Bromine is highly selective compared to chlorine.[2] This is crucial for synthesizing specific isomers.

Radical TypeRelative Selectivity (Bromination at 127°C)
Primary (

)
1 (Reference)
Secondary (

)
~82
Tertiary (

)
~1600

Insight: If you brominate isobutane (containing


 and 

hydrogens), the product is >99% tert-butyl bromide, despite there being nine primary hydrogens and only one tertiary hydrogen. This makes the tert-butyl group a "radical sink."

Diagnostic Protocol: The Lucas Test

The Lucas Test remains a robust, qualitative method for distinguishing these isomers based on


 reactivity rates.[2]

Reagent: Anhydrous


 in concentrated HCl.
Step-by-Step Protocol
  • Safety: Perform in a fume hood. Reagent is corrosive.[2]

  • Setup: Place 1 mL of the unknown butyl alcohol in a clean, dry test tube.

  • Initiation: Add 6-10 mL of Lucas Reagent at room temperature (25°C).

  • Agitation: Shake vigorously for 5 seconds, then let stand.

  • Observation: Look for the separation of an oily layer (alkyl chloride) or turbidity.[2]

Observation Workflow

LucasTest Input Add Lucas Reagent to Alcohol Observe Observe Turbidity (Layer Separation) Input->Observe Immediate Immediate Turbidity (< 1 min) Observe->Immediate Slow Turbidity in 3-5 mins Observe->Slow None No Reaction (Clear Solution) Observe->None Result3 Result: tert-Butyl Alcohol (Stable 3° Carbocation) Immediate->Result3 Result2 Result: sec-Butyl Alcohol (Moderate 2° Carbocation) Slow->Result2 Result1 Result: n-Butyl Alcohol (Unstable 1° Carbocation) None->Result1

Figure 2: Diagnostic logic for the Lucas Test.

Strategic Application in Drug Design

In Medicinal Chemistry, choosing between n, sec, or tert-butyl is often a trade-off between potency and metabolic stability.

The "Methyl-to-t-Butyl" Walk[2]
  • n-Butyl: often used to probe hydrophobic pockets. However, the terminal methyl is susceptible to

    
    -oxidation  by CYP450 enzymes, leading to rapid clearance.
    
  • tert-Butyl: Used as a "Metabolic Shield." [2]

    • Mechanism:[2][4][5] The steric bulk prevents the CYP450 iron-oxo center from accessing the carbon.[2]

    • Result: Increases half-life (

      
      ).[2]
      
    • Risk:[2][6][7] Can increase lipophilicity (LogP) too much, leading to poor solubility or hERG toxicity.[2]

Case Study Insight

Replacing a metabolically labile n-butyl group with a tert-butyl group often retains binding affinity (if the pocket allows) while blocking metabolic degradation.[2] This is a classic "bioisostere" strategy in lead optimization.

References

  • Solvolysis Rates & Mechanisms: Winstein, S., & Fainberg, A. H. (1957). Correlation of Solvolysis Rates. .[2]

  • Radical Selectivity: Walling, C. (1957).[2] Free Radicals in Solution. Wiley.[2] (Data verified via ).

  • Bond Dissociation Energies: Blanksby, S. J., & Ellison, G. B. (2003). Bond Dissociation Energies of Organic Molecules. .[2]

  • Lucas Test Methodology: Shriner, R. L., et al. (2003). The Systematic Identification of Organic Compounds. Wiley.[2] (Protocol verified via ).

  • Steric Effects in Drug Design: Meanwell, N. A. (2011).[2] Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design. .[2]

Sources

A Senior Application Scientist's Guide to the Characterization of sec-Butyl Methyl Sulfide from Different Suppliers

Author: BenchChem Technical Support Team. Date: February 2026

For: Researchers, scientists, and drug development professionals.

Introduction: The Critical Role of Reagent Purity in Scientific Outcomes

In the realm of scientific research and pharmaceutical development, the integrity of every component is paramount. The purity and consistency of chemical reagents can significantly impact experimental reproducibility, the validity of results, and the safety and efficacy of therapeutic agents. sec-Butyl methyl sulfide (C₅H₁₂S), a volatile organic sulfide, finds application in various chemical syntheses and research contexts. Given its potential role in complex reaction mechanisms, a thorough characterization of this reagent from different commercial sources is not merely a matter of quality control but a fundamental aspect of robust scientific practice.

This guide provides a comprehensive framework for the comparative analysis of sec-butyl methyl sulfide from three hypothetical major suppliers: Alpha Chemicals , Beta Reagents , and Gamma Solutions . We will delve into a multi-pronged analytical approach, elucidating the rationale behind each experimental choice and providing detailed protocols. The objective is to equip researchers with the knowledge and methodology to independently assess the quality of this critical reagent, ensuring the reliability and integrity of their work.

Physicochemical Properties of sec-Butyl Methyl Sulfide

sec-Butyl methyl sulfide, also known as 2-(methylthio)butane, is a colorless liquid with a characteristic sulfide odor.[1][2] Its fundamental properties are summarized below.

PropertyValue
Molecular Formula C₅H₁₂S[1]
Molecular Weight 104.21 g/mol [1][2]
Boiling Point 116-117 °C[2]
Density 0.824 g/cm³[2]
CAS Number 10359-64-5[1][3]

While these properties are intrinsic to the molecule, supplier-to-supplier variations often arise from the synthesis and purification processes, leading to differing impurity profiles.

Experimental Design for Comparative Analysis

A robust comparison of sec-butyl methyl sulfide from different suppliers necessitates a combination of analytical techniques that provide orthogonal information on purity, identity, and the presence of contaminants. Our experimental workflow is designed to provide a holistic assessment of each sample.

Experimental_Workflow cluster_0 Sample Acquisition & Preparation cluster_1 Analytical Characterization cluster_2 Data Analysis & Comparison Sample_A Alpha Chemicals Preparation Sample Dilution for GC-MS & NMR Sample_A->Preparation FTIR Fourier-Transform Infrared (FTIR) Spectroscopy Sample_A->FTIR Sample_B Beta Reagents Sample_B->Preparation Sample_B->FTIR Sample_C Gamma Solutions Sample_C->Preparation Sample_C->FTIR GC_MS Gas Chromatography-Mass Spectrometry (GC-MS) Preparation->GC_MS NMR Nuclear Magnetic Resonance (NMR) Spectroscopy Preparation->NMR Purity_Assessment Purity Determination GC_MS->Purity_Assessment Impurity_Profiling Impurity Identification GC_MS->Impurity_Profiling NMR->Purity_Assessment Functional_Group_Verification Structural Confirmation NMR->Functional_Group_Verification FTIR->Functional_Group_Verification Comparative_Report Supplier Comparison Guide Purity_Assessment->Comparative_Report Impurity_Profiling->Comparative_Report Functional_Group_Verification->Comparative_Report

Caption: Experimental workflow for the comparative analysis of sec-butyl methyl sulfide.

Analytical Methodologies and Rationale

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Impurity Profiling

Rationale: GC-MS is a cornerstone technique for the analysis of volatile organic compounds.[4][5][6] It separates components of a mixture based on their volatility and interaction with a stationary phase, followed by mass-based detection and identification. This method is ideal for quantifying the purity of sec-butyl methyl sulfide and identifying any volatile impurities, such as residual starting materials, solvents, or by-products from the synthesis.[7][8]

Experimental Protocol:

  • Sample Preparation: Prepare a 1% (v/v) solution of sec-butyl methyl sulfide from each supplier in high-purity dichloromethane.

  • Instrumentation: Agilent 8890 GC system coupled to an Agilent 5977B MS detector.

  • GC Conditions:

    • Column: Agilent J&W DB-5ms (30 m x 0.25 mm x 0.25 µm)

    • Inlet Temperature: 250 °C

    • Injection Volume: 1 µL (split ratio 50:1)

    • Oven Program: Initial temperature of 50 °C, hold for 2 minutes, ramp to 250 °C at 10 °C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min.

  • MS Conditions:

    • Ion Source: Electron Ionization (EI) at 70 eV

    • Source Temperature: 230 °C

    • Quadrupole Temperature: 150 °C

    • Scan Range: m/z 35-350

  • Data Analysis: Integrate the peak areas of all components in the chromatogram. Calculate the purity of sec-butyl methyl sulfide as the percentage of its peak area relative to the total peak area. Identify impurities by comparing their mass spectra to the NIST library.

Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy for Absolute Purity Determination

Rationale: Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful, non-destructive technique for determining molecular structure and quantifying purity.[9][10] Quantitative NMR (qNMR), specifically ¹H NMR, allows for the determination of absolute purity by comparing the integral of a known analyte signal to that of a certified internal standard.[11][12] This method is orthogonal to chromatographic techniques and can detect non-volatile or thermally labile impurities that may not be observed by GC-MS.[12]

Experimental Protocol:

  • Sample Preparation:

    • Accurately weigh approximately 10 mg of sec-butyl methyl sulfide from each supplier into an NMR tube.

    • Accurately weigh approximately 5 mg of a certified internal standard (e.g., maleic acid) and add it to the NMR tube.

    • Add 0.6 mL of deuterated chloroform (CDCl₃) to each tube and gently mix until fully dissolved.

  • Instrumentation: Bruker Avance III 400 MHz NMR spectrometer.

  • ¹H NMR Acquisition Parameters:

    • Pulse Program: zg30

    • Number of Scans: 16

    • Relaxation Delay (d1): 30 s (to ensure full relaxation of all protons)

    • Spectral Width: 20 ppm

  • Data Analysis:

    • Process the spectra using appropriate software (e.g., MestReNova).

    • Phase and baseline correct the spectra.

    • Integrate a well-resolved signal for sec-butyl methyl sulfide (e.g., the methyl protons adjacent to the sulfur atom) and a known signal for the internal standard.

    • Calculate the absolute purity using the following formula: Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / MW_standard) * (m_standard / m_analyte) * Purity_standard Where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • Purity_standard = Purity of the internal standard

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Confirmation

Rationale: FTIR spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. For sec-butyl methyl sulfide, FTIR can confirm the presence of C-H and C-S bonds, providing a qualitative verification of the compound's identity.[13][14] While not a primary tool for purity assessment, it can quickly flag gross contamination or misidentification of the material.

Experimental Protocol:

  • Sample Preparation: Place a drop of neat sec-butyl methyl sulfide from each supplier between two potassium bromide (KBr) plates.

  • Instrumentation: Thermo Scientific Nicolet iS50 FTIR Spectrometer.

  • Acquisition Parameters:

    • Scan Range: 4000-400 cm⁻¹

    • Resolution: 4 cm⁻¹

    • Number of Scans: 32

  • Data Analysis: Compare the obtained spectra with a reference spectrum of sec-butyl methyl sulfide. Key characteristic peaks to observe include C-H stretching vibrations (~2850-3000 cm⁻¹) and C-S stretching vibrations (~600-800 cm⁻¹).

Comparative Data Analysis

The following tables present hypothetical data that could be obtained from the analysis of sec-butyl methyl sulfide from the three suppliers.

Table 1: GC-MS Purity and Impurity Profile

SupplierPurity (%)Major Impurity 1% AreaMajor Impurity 2% Area
Alpha Chemicals 99.85Di-sec-butyl sulfide0.102-Butanethiol0.03
Beta Reagents 98.90Toluene0.85Unidentified (m/z 120)0.15
Gamma Solutions 99.50Di-sec-butyl disulfide0.352-Butanol0.10

Table 2: qNMR Absolute Purity

SupplierAbsolute Purity (%)
Alpha Chemicals 99.9 ± 0.1
Beta Reagents 99.0 ± 0.2
Gamma Solutions 99.6 ± 0.1

Table 3: FTIR Spectral Correlation

SupplierC-H Stretch (cm⁻¹)C-S Stretch (cm⁻¹)Correlation with Reference
Alpha Chemicals 2965, 2930, 2875685>99%
Beta Reagents 2965, 2930, 2875685>99%
Gamma Solutions 2965, 2930, 2875685>99%

Interpretation and Discussion

The hypothetical data reveals significant differences in the quality of sec-butyl methyl sulfide from the three suppliers.

  • Alpha Chemicals demonstrates the highest purity by both GC-MS and qNMR. The identified impurities, di-sec-butyl sulfide and 2-butanethiol, are structurally related to the main compound and likely arise from side reactions during synthesis. Their low levels suggest a highly optimized and controlled manufacturing process.

  • Beta Reagents shows a lower purity, with the primary contaminant being toluene, a common industrial solvent. The presence of a significant amount of residual solvent could be detrimental in applications where solvent-free conditions are critical. The unidentified impurity also raises concerns about the overall process control.

  • Gamma Solutions provides a product of good purity, though slightly lower than Alpha Chemicals. The presence of di-sec-butyl disulfide suggests potential oxidation of the starting thiol or the final product. The small amount of 2-butanol could be a remnant from the synthesis.

The FTIR analysis confirms the identity of the main component from all three suppliers, indicating no gross mislabeling. However, it lacks the sensitivity to detect the minor impurities identified by GC-MS.

Supplier_Comparison cluster_Alpha Alpha Chemicals cluster_Beta Beta Reagents cluster_Gamma Gamma Solutions Alpha_Purity Highest Purity (99.9%) Alpha_Impurities Related Impurities (Low Levels) Beta_Purity Lowest Purity (99.0%) Beta_Impurities Residual Solvent (Toluene) Unidentified Impurity Gamma_Purity High Purity (99.6%) Gamma_Impurities Oxidation By-product

Caption: Summary of supplier comparison based on purity and impurity profiles.

Conclusion and Recommendations

This guide outlines a comprehensive analytical strategy for the characterization and comparison of sec-butyl methyl sulfide from different commercial suppliers. The combination of GC-MS, qNMR, and FTIR provides a multi-faceted view of product quality, encompassing purity, impurity profile, and structural identity.

Based on our hypothetical data, Alpha Chemicals would be the recommended supplier for applications requiring the highest purity and minimal batch-to-batch variability. For less sensitive applications, Gamma Solutions may be a suitable alternative. The product from Beta Reagents , with its significant solvent residue, should be used with caution, and its suitability would depend heavily on the specific experimental context.

Ultimately, the choice of supplier should be guided by the specific requirements of the research or development project. It is incumbent upon the scientist to perform their own due diligence and analytical validation to ensure the quality and consistency of the reagents they employ. This framework provides a robust starting point for such an evaluation.

References

  • Gas chromatography-mass spectrometry method for determination of biogenic volatile organic compounds emitted by plants. Methods in Molecular Biology, 1153, 161-9.
  • Acquisition of Volatile Compounds by Gas Chromatography-Mass Spectrometry (GC-MS). Methods in Molecular Biology, 1778, 225-239.
  • How NMR Enhances Chemical Analysis Accuracy?
  • CONTRIBUTION TO THE INFRARED SPECTRA OF ORGANOSULPHUR COMPOUNDS. Journal of Scientific & Industrial Research, 18B, 463-468.
  • Advances in GC-MS Analysis of Volatile Organic Compounds (VOCs) in Environmental Samples. Thermo Fisher Scientific.
  • Evaluation of chemical purity using quantitative 1H-nuclear magnetic resonance. Metrologia, 53(5), 1185.
  • Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. Methods in Molecular Biology, 1153, 161-169.
  • Volatile Organic Compounds (VOCs) Analysis by GC/MS. Medistri SA.
  • NMR Analysis. Impact Analytical.
  • Absolute Quantitative 1H NMR Spectroscopy for Compound Purity Determination. Journal of Medicinal Chemistry, 57(22), 9220-9231.
  • Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier-transform infrared spectroscopy. Atmospheric Measurement Techniques, 16(14), 3537-3553.
  • SULFIDE SYNTHESIS IN PREPARATION OF UNSYMMETRICAL DIALKYL DISULFIDES: sec-BUTYL ISOPROPYL DISULFIDE. Organic Syntheses, 59, 172.
  • SEC-BUTYL METHYL SULFIDE CAS#: 10359-64-5. ChemicalBook.
  • Why do we use NMR spectroscopy in purity analysis? Quora.
  • SEC-BUTYL METHYL SULFIDE 10359-64-5 wiki. Guidechem.
  • Stability assessment of organic sulfur and organosulfate compounds in filter samples for quantification by Fourier Transform-Infrared Spectroscopy.
  • Sec-Butyl Methyl Sulfide 98%. PureSynth.
  • sec-Butyl methyl sulfide, 98%, Thermo Scientific. Fisher Scientific.
  • Analysis and characterization of sulfane sulfur.
  • Determination of Organic and Reduced Inorganic Sulfur by Multi-element Scanning Thermal Analysis. Journal of Visualized Experiments, (113), e54110.
  • sec-Butyl sulfide 98. Sigma-Aldrich. [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEW8GWa_1lMIPCL41GBXQlCZtNtNccBHac5CQW5WfRYx83Bfqd_To5fLE_zr-eVxw7nRDXhjrIjLkOiSKh9cQO8WqjkPFeaO8j4j1Dpk_Zcih_86i_YWfwnLKbaG_lrTTeRnLeQbiCdRC0H2CzLPiKxZGsFCQ==]([Link]

Sources

A Senior Application Scientist's Guide to the Validation of Analytical Methods for Quantifying sec-Butyl Methyl Sulfide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals, the accurate quantification of volatile impurities such as sec-Butyl Methyl sulfide is a critical aspect of quality control and safety assessment. This guide provides an in-depth comparison of analytical methodologies for this purpose, grounded in scientific principles and regulatory expectations. We will delve into the causality behind experimental choices, ensuring that each protocol is a self-validating system.

sec-Butyl Methyl sulfide (2-(methylthio)butane) is a volatile organic sulfur compound. Its presence, even at trace levels, can have significant implications in various fields, from the quality of petroleum products to the safety of pharmaceutical formulations. Therefore, robust and reliable analytical methods for its quantification are paramount.

Choosing the Right Analytical Tool: A Comparative Overview

Given the volatile nature of sec-Butyl Methyl sulfide, Gas Chromatography (GC) is the technique of choice. The selection of the detector is the most critical decision and will depend on the specific requirements of the analysis, such as sensitivity, selectivity, and the nature of the sample matrix. High-Performance Liquid Chromatography (HPLC) is generally not suitable for such volatile analytes and will not be considered in this guide.

Here, we compare three common GC detectors: the Sulfur Chemiluminescence Detector (SCD), the Mass Spectrometer (MS), and the Flame Ionization Detector (FID).

FeatureSulfur Chemiluminescence Detector (SCD)Mass Spectrometer (MS)Flame Ionization Detector (FID)
Selectivity Highly selective for sulfur compounds.[1]Highly selective based on mass-to-charge ratio; can distinguish between co-eluting compounds.Non-selective; responds to most organic compounds.
Sensitivity Excellent, often at the picogram level.[1]Excellent, with detection limits in the picogram to femtogram range.Good, but generally less sensitive than SCD or MS for trace analysis.
Linearity Equimolar response to sulfur compounds, simplifying quantification.Linear over a wide dynamic range.Linear over a wide dynamic range.
Interference Minimal interference from non-sulfur containing compounds in the matrix.[2]Potential for matrix interference and co-eluting compounds with similar mass fragments.Susceptible to interference from co-eluting hydrocarbons.
Confirmation Provides confirmation of the presence of sulfur.Provides structural information, allowing for positive identification of the analyte.Provides no structural information.
Ideal Application Trace-level quantification of sulfur compounds in complex matrices where selectivity is key.Both quantification and unambiguous identification are required; suitable for complex matrices.High-concentration samples or when a sulfur-selective detector is not available.

Expert Insight: For quantifying sec-Butyl Methyl sulfide, especially at low levels or in complex matrices such as petroleum products or pharmaceutical preparations, the Sulfur Chemiluminescence Detector (SCD) is often the preferred choice due to its exceptional selectivity and sensitivity to sulfur compounds. However, if absolute confirmation of the analyte's identity is required, a Mass Spectrometer (MS) is indispensable.

The Analytical Workflow: From Sample to Signal

The following diagram illustrates a typical workflow for the analysis of sec-Butyl Methyl sulfide using Gas Chromatography.

Analytical Workflow cluster_prep Sample Preparation cluster_analysis GC Analysis cluster_data Data Processing & Validation Sample Sample Sample_Preparation Sample Preparation (e.g., Headspace, Purge & Trap) Sample->Sample_Preparation Standard_Preparation Standard Preparation GC_System Gas Chromatograph Standard_Preparation->GC_System Injection Sample_Preparation->GC_System Injection Standard Standard Standard->Standard_Preparation Detector Detector (SCD or MS) GC_System->Detector Data_Acquisition Data Acquisition Detector->Data_Acquisition Quantification Quantification Data_Acquisition->Quantification Method_Validation Method Validation Quantification->Method_Validation Final_Report Final_Report Method_Validation->Final_Report

Caption: A generalized workflow for the quantification of sec-Butyl Methyl sulfide.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a starting point and should be optimized for your specific application and instrumentation.

Protocol 1: Headspace Gas Chromatography with Sulfur Chemiluminescence Detection (HS-GC-SCD)

This method is ideal for solid or liquid samples where the volatile analyte needs to be partitioned into the gas phase before injection.

1. Sample and Standard Preparation:

  • Standards: Prepare a stock solution of sec-Butyl Methyl sulfide in a suitable solvent (e.g., methanol). Create a series of calibration standards by spiking the stock solution into a matrix blank in sealed headspace vials.
  • Samples: Accurately weigh or pipette the sample into a headspace vial and seal it.

2. GC-SCD Instrumentation and Conditions:

  • GC System: Agilent 8890 GC or equivalent.
  • Detector: Agilent 8355 Sulfur Chemiluminescence Detector or equivalent.
  • Column: Agilent J&W DB-Sulfur SCD (60 m x 0.32 mm, 4.2 µm) or equivalent.
  • Headspace Autosampler Conditions:
  • Oven Temperature: 80 °C
  • Loop Temperature: 90 °C
  • Transfer Line Temperature: 100 °C
  • Vial Equilibration Time: 15 min
  • GC Conditions:
  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium, constant flow at 2 mL/min
  • Oven Program: 40 °C (hold for 5 min), ramp to 220 °C at 10 °C/min, hold for 5 min.
  • SCD Conditions:
  • Burner Temperature: 800 °C
  • Detector Temperature: 250 °C
  • Hydrogen Flow: 40 mL/min
  • Air Flow: 40 mL/min
Protocol 2: Purge and Trap Gas Chromatography-Mass Spectrometry (P&T-GC-MS)

This technique is highly sensitive and suitable for aqueous samples or when very low detection limits are required.

1. Sample and Standard Preparation:

  • Standards: Prepare aqueous calibration standards from a stock solution of sec-Butyl Methyl sulfide in methanol.
  • Samples: Collect aqueous samples in vials with zero headspace.

2. P&T-GC-MS Instrumentation and Conditions:

  • Purge and Trap System: Teledyne Tekmar Atomx or equivalent.
  • GC-MS System: Agilent 8890 GC with 5977B MSD or equivalent.
  • Column: Agilent DB-624 (60 m x 0.25 mm, 1.4 µm) or equivalent.
  • Purge and Trap Conditions:
  • Purge Gas: Helium at 40 mL/min
  • Purge Time: 11 min
  • Desorb Temperature: 250 °C
  • Bake Temperature: 260 °C
  • GC Conditions:
  • Inlet Temperature: 250 °C
  • Carrier Gas: Helium, constant flow at 1.2 mL/min
  • Oven Program: 35 °C (hold for 2 min), ramp to 200 °C at 8 °C/min, hold for 2 min.
  • MS Conditions:
  • Ion Source: Electron Ionization (EI)
  • Source Temperature: 230 °C
  • Quadrupole Temperature: 150 °C
  • Scan Range: 35-300 amu

Method Validation: The Cornerstone of Reliable Data

The validation of an analytical method ensures that it is suitable for its intended purpose. The following parameters, based on the International Council for Harmonisation (ICH) Q2(R2) guidelines, must be assessed.[3][4]

Method Validation Parameters Method_Validation Method Validation Specificity Specificity Method_Validation->Specificity Linearity Linearity & Range Method_Validation->Linearity Accuracy Accuracy Method_Validation->Accuracy Precision Precision (Repeatability & Intermediate) Method_Validation->Precision LOD Limit of Detection (LOD) Method_Validation->LOD LOQ Limit of Quantitation (LOQ) Method_Validation->LOQ Robustness Robustness Method_Validation->Robustness

Caption: Key parameters for analytical method validation.

Specificity

Specificity is the ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components.

  • Experimental Approach: Analyze a matrix blank, a sample spiked with sec-Butyl Methyl sulfide, and a sample spiked with potentially interfering compounds.

  • Acceptance Criteria: The peak for sec-Butyl Methyl sulfide should be well-resolved from other peaks, and the blank should show no interfering peaks at the retention time of the analyte. For GC-MS, the mass spectrum of the peak in the sample should match that of a reference standard.

Linearity and Range

Linearity is the ability of the method to elicit test results that are directly proportional to the concentration of the analyte. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision.

  • Experimental Approach: Analyze a series of at least five standards of different concentrations spanning the expected range of the samples.

  • Data Analysis: Plot the instrument response versus the concentration and perform a linear regression analysis.

  • Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.995.

Example Linearity Data (HS-GC-SCD):

Concentration (ng/mL)Peak Area (Counts)
1.015,234
5.076,123
10.0151,987
25.0380,123
50.0755,432
0.9998
Accuracy

Accuracy is the closeness of the test results obtained by the method to the true value.

  • Experimental Approach: Perform spike recovery studies by adding known amounts of sec-Butyl Methyl sulfide to a matrix blank at three different concentration levels (low, medium, and high).

  • Acceptance Criteria: The mean recovery should be within 80-120% for each concentration level.

Example Accuracy Data:

Spike LevelTheoretical Conc. (ng/mL)Measured Conc. (ng/mL)Recovery (%)
Low5.04.896.0
Medium25.025.5102.0
High50.049.098.0
Precision

Precision is the degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).

  • Repeatability (Intra-assay precision): The precision of the method over a short interval of time with the same analyst and equipment.

    • Experimental Approach: Analyze six replicate samples at 100% of the test concentration.

    • Acceptance Criteria: RSD ≤ 15%.

  • Intermediate Precision (Inter-assay precision): The precision of the method within the same laboratory but on different days, with different analysts, or with different equipment.

    • Experimental Approach: Repeat the repeatability study on a different day with a different analyst.

    • Acceptance Criteria: RSD ≤ 20%.

Limit of Detection (LOD) and Limit of Quantitation (LOQ)
  • LOD: The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

  • LOQ: The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Experimental Approach: These can be estimated based on the standard deviation of the response and the slope of the calibration curve (LOD = 3.3 * σ/S; LOQ = 10 * σ/S, where σ is the standard deviation of the y-intercepts of regression lines and S is the slope of the calibration curve).

  • Acceptance Criteria: The LOQ should be verified by analyzing a standard at the determined concentration and ensuring that the precision and accuracy are acceptable.

Robustness

Robustness is a measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

  • Experimental Approach: Introduce small variations in the method parameters, such as GC oven temperature (± 2 °C), carrier gas flow rate (± 0.1 mL/min), and headspace equilibration time (± 2 min).

  • Acceptance Criteria: The system suitability parameters (e.g., peak resolution, tailing factor) should remain within acceptable limits, and the results should not be significantly affected.

Conclusion

The validation of an analytical method for quantifying sec-Butyl Methyl sulfide is a rigorous process that requires a deep understanding of the analyte, the analytical technique, and the regulatory landscape. By carefully selecting the appropriate methodology, such as HS-GC-SCD or P&T-GC-MS, and systematically validating the method according to established guidelines, researchers can ensure the generation of high-quality, reliable, and defensible data. This guide provides a comprehensive framework for achieving this, empowering scientists to confidently tackle the challenges of volatile impurity analysis.

References

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. (2022). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][3][4]

  • U.S. Food and Drug Administration. (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. [Link]

  • Agilent Technologies. (2013). Analysis of Sulfur Compounds in a Petroleum Fraction using Agilent J&W DB-Sulfur SCD GC Column and Inert Flow Path. [Link][2]

  • Agilent Technologies. Analysis of Sulfur Compounds in Petroleum Gases and Natural Gas. [Link][1]

  • Shimadzu. Monitoring of Sulfur Components by Simultaneous Analysis Using GC-MS and GC-SCD. [Link]

  • U.S. Environmental Protection Agency. Method 8260D: Volatile Organic Compounds by Gas Chromatography/Mass Spectrometry (GC/MS). [Link]

  • U.S. Environmental Protection Agency. Method 5035A: Closed-System Purge-and-Trap and Extraction for Volatile Organics in Soil and Waste Samples. [Link][5]

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
sec-Butyl Methyl sulfide
Reactant of Route 2
Reactant of Route 2
sec-Butyl Methyl sulfide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.